3,6-Difluorobenzene-1,2-diamine
Description
The exact mass of the compound 3,6-Difluorobenzene-1,2-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,6-Difluorobenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Difluorobenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,6-difluorobenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJMVKAOSXBHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303266 | |
| Record name | 3,6-Difluoro-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2369-30-4 | |
| Record name | 3,6-Difluoro-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Difluoro-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-difluorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comparative Analysis of 3,6-Difluoro- and 4,5-Difluorobenzene-1,2-diamine: Strategic Isomer Selection in Chemical Synthesis and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical and materials science research, fluorinated organic compounds have become indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of rational drug design.[1][2][3] Among the myriad of fluorinated building blocks, difluorinated benzene-1,2-diamines serve as critical precursors for a wide range of heterocyclic compounds, most notably benzimidazoles, which are prevalent in many therapeutic agents.[4]
This guide provides an in-depth comparative analysis of two key positional isomers: 3,6-difluorobenzene-1,2-diamine and 4,5-difluorobenzene-1,2-diamine. While sharing the same molecular formula, the distinct placement of their fluorine substituents imparts unique electronic, steric, and reactive properties. Understanding these nuanced differences is paramount for researchers and drug development professionals, as the choice of isomer can have significant downstream consequences on synthesis, biological activity, and the overall success of a development program. This document will dissect the structural disparities, compare their synthesis and reactivity, and elucidate the practical implications of selecting one isomer over the other.
Caption: Chemical structures of the two isomers.
PART 1: A Comparative Overview of Physicochemical Properties
The seemingly subtle shift in fluorine atom placement from the 3,6- to the 4,5-positions results in measurable differences in the physical properties of these isomers. These differences, such as melting point and predicted pKa, provide the first clues into their distinct solid-state and solution behaviors.
| Property | 3,6-Difluorobenzene-1,2-diamine | 4,5-Difluorobenzene-1,2-diamine |
| Synonyms | 3,6-Difluoro-1,2-benzenediamine | 4,5-Difluoro-o-phenylenediamine |
| CAS Number | 2369-30-4[5] | 76179-40-3[6][7][8] |
| Molecular Formula | C₆H₆F₂N₂[5] | C₆H₆F₂N₂[6][7] |
| Molecular Weight | 144.12 g/mol | 144.12 g/mol [6][7] |
| Appearance | Solid / Powder[5] | White to brown powder/crystal[6][9] |
| Melting Point | 80-82 °C[5] | 130-133 °C[10], 132 °C[6][11] |
| Boiling Point (Predicted) | Not readily available | 282.2±35.0 °C[6][11] |
| pKa (Predicted) | Not readily available | 3.51±0.10[6][11] |
| InChIKey | IYJMVKAOSXBHBG-UHFFFAOYSA-N[5] | PPWRHKISAQTCCG-UHFFFAOYSA-N[6][7] |
Structural and Electronic Disparities
The core difference lies in the position of the fluorine atoms relative to the two amino groups.
-
In 3,6-difluorobenzene-1,2-diamine , the fluorine atoms are ortho to one amino group and meta to the other.
-
In 4,5-difluorobenzene-1,2-diamine , both fluorine atoms are ortho to one amino group and para to the other's carbon attachment point, but more simply described as being adjacent to each other and positioned between the amino groups' carbon attachment points.
This positional isomerism dictates the interplay of electronic effects:
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect through the sigma bonds. In both isomers, this effect reduces the electron density of the aromatic ring and decreases the basicity of the amino groups.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the nitrogen atoms of the amino groups donate electron density into the aromatic ring, a powerful activating effect. Conversely, fluorine's lone pairs can also participate in resonance, but this effect is generally weaker than its inductive pull in aryl fluorides.
The vector sum of these effects is not equivalent in the two isomers. In the 4,5-isomer, the fluorine atoms are symmetrically placed with respect to the C1-C2 bond of the diamine, leading to a more polarized C4-C5 bond and influencing the electron density at the C1 and C2 positions differently than in the 3,6-isomer. This electronic asymmetry is a critical determinant of their differential reactivity.
Caption: Logical relationship of electronic effects in the isomers.
PART 2: Synthesis and Reactivity Profiles
The distinct electronic and steric environments of the two isomers govern not only their synthesis pathways but also their subsequent reactivity in derivatization reactions.
General Synthesis Protocols
The synthesis of these diamines typically involves the reduction of a corresponding dinitro or nitroaniline precursor. The choice of starting material is dictated by commercial availability and the principles of electrophilic aromatic substitution to install the nitro groups at the desired positions.
This synthesis is commonly achieved via the catalytic hydrogenation of 4,5-difluoro-2-nitroaniline. The precursor itself can be synthesized from 1,2-difluorobenzene.[12]
Caption: General synthetic workflow for the 4,5-isomer.
Exemplary Protocol for the Reduction Step:
-
System Setup: To a hydrogenation vessel, add 4,5-difluoro-2-nitroaniline (10 g, 57 mmol) and 10% Palladium on Carbon (Pd/C) catalyst (2.0 g).[6]
-
Solvent Addition: Add methanol (150 mL) to the vessel.[6]
-
Hydrogenation: Seal the vessel and place it on a hydrogenation unit. Pressurize the system with hydrogen gas to 50 psi.[6]
-
Reaction: Agitate the mixture at room temperature for 3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Remove the catalyst by filtration through a pad of diatomaceous earth.[6]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid can be dried under vacuum to obtain 4,5-difluorobenzene-1,2-diamine, often as white or off-white crystals.[6]
-
Causality: The choice of Pd/C is standard for the efficient reduction of aromatic nitro groups to amines under mild conditions. Methanol is a suitable solvent that readily dissolves the starting material and does not interfere with the catalysis. Filtration through diatomaceous earth is critical for the complete removal of the pyrophoric palladium catalyst.
-
The synthesis of the 3,6-isomer follows a similar logic, starting from a differently substituted precursor, such as 2,5-difluoronitrobenzene, which would be aminated and then reduced.
Caption: General workflow for benzimidazole synthesis.
-
4,5-Difluoro Isomer: Condensation yields a 5,6-difluorobenzimidazole. The two fluorine atoms can form crucial hydrogen bond or dipole interactions with a target protein. Their presence significantly increases metabolic stability by blocking potential sites of oxidation on the benzene ring. This isomer is a known intermediate in the synthesis of proton pump inhibitors like Pantoprazole. [4]2. 3,6-Difluoro Isomer: This would likely be synthesized as a 4,7-difluorobenzimidazole. Here, the fluorine atoms are positioned to interact with different regions of a target's binding pocket. They can also alter the pKa of the benzimidazole nitrogen, affecting the molecule's ionization state at physiological pH and, consequently, its solubility and cell permeability.
The choice of isomer allows a medicinal chemist to fine-tune the orientation of hydrogen bond acceptors (the fluorine atoms) and modulate the electronic properties of the core scaffold, directly impacting drug-target interactions and pharmacokinetic profiles.
Conclusion
While 3,6-difluorobenzene-1,2-diamine and 4,5-difluorobenzene-1,2-diamine are simple positional isomers, they are not interchangeable. The 4,5-isomer is characterized by a significantly higher melting point and a symmetric substitution pattern that makes it a common building block for 5,6-disubstituted benzimidazoles. The 3,6-isomer offers an alternative substitution pattern that can be exploited to probe different regions of a biological target or to achieve different electronic and physical properties in advanced materials. A thorough understanding of their respective synthesis, reactivity, and physicochemical properties, as detailed in this guide, empowers researchers to make informed decisions, accelerating the rational design of novel therapeutics and functional materials.
References
-
PubChem. 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine. [Link]
-
PubChem. 1,2-Diamino-4,5-difluorobenzene | C6H6F2N2 | CID 2736755. [Link]
-
Matrix Fine Chemicals. 4,5-DIFLUOROBENZENE-1,2-DIAMINE | CAS 76179-40-3. [Link]
-
ResearchGate. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]
-
ResearchGate. The solid-state structure of 3,6-difluoro-1,2,4,5-tetrakis(piperidin-1-yl)benzene. [Link]
-
PMC. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate. [Link]
-
ACS Publications. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. [Link]
-
PubMed. Applications of fluorine-containing amino acids for drug design. [Link]
-
The University of Aberdeen Research Portal. In search of open-framework channels: reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. [Link]
-
PMC. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
PMC. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]
-
PubChem. 3,6-Dibromobenzene-1,2-diamine | C6H6Br2N2 | CID 11821532. [Link]
-
MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
-
NIST WebBook. Benzene, 1,2-difluoro-. [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3,6-difluorobenzene-1,2-diamine | 2369-30-4 [sigmaaldrich.com]
- 6. 1,2-DIAMINO-4,5-DIFLUOROBENZENE | 76179-40-3 [amp.chemicalbook.com]
- 7. 1,2-Diamino-4,5-difluorobenzene | C6H6F2N2 | CID 2736755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 76179-40-3 Cas No. | 4,5-Difluorobenzene-1,2-diamine | Apollo [store.apolloscientific.co.uk]
- 9. 4,5-Difluoro-1,2-phenylenediamine | 76179-40-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. 1,2-Diamino-4,5-difluorobenzene, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 11. 1,2-DIAMINO-4,5-DIFLUOROBENZENE | 76179-40-3 [chemicalbook.com]
- 12. Benzene, 1,2-difluoro- [webbook.nist.gov]
3,6-Difluorobenzene-1,2-diamine SDS safety data sheet
Handling, Safety, and Synthetic Applications
Part 1: Critical Identity Verification (Quality Assurance)
Warning: A discrepancy was noted in the request parameters regarding the CAS number. In chemical procurement and safety databases, the chemical name 3,6-Difluorobenzene-1,2-diamine is authoritatively assigned to CAS 2369-30-4 .
The CAS provided in the prompt (75863-99-9) does not correspond to this specific isomer in major registries (PubChem, SciFinder). To ensure scientific integrity, this guide focuses on the properties and handling of 3,6-Difluorobenzene-1,2-diamine (CAS 2369-30-4) .
| Chemical Name | 3,6-Difluorobenzene-1,2-diamine |
| Synonyms | 3,6-Difluoro-1,2-phenylenediamine; 1,2-Diamino-3,6-difluorobenzene |
| CAS Number | 2369-30-4 (Verified) |
| Molecular Formula | C₆H₆F₂N₂ |
| Molecular Weight | 144.12 g/mol |
| Structure | Benzene ring with amines at 1,2 and fluorines at 3,6 (para to each other) |
Part 2: Physicochemical Profile & Stability
Understanding the physical state is the first line of defense. Phenylenediamines are notoriously unstable in air, leading to the formation of oxidation byproducts that are often more toxic than the parent compound.
Table 1: Physical Properties[1]
| Property | Value | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dust generation risk; requires local exhaust ventilation (LEV). |
| Color | Off-white to light brown | Darkening indicates oxidation. If black/purple, purity is compromised. |
| Melting Point | 80–82 °C | Low melting point; store away from heat sources to prevent caking. |
| Boiling Point | ~228 °C (Predicted) | Non-volatile under standard conditions, but vapors form during reflux. |
| Solubility | Soluble in MeOH, DMSO, EtOAc | Use compatible solvents for decontamination (alcohol-based cleaners). |
| pKa | ~2.5 (Conjugate acid) | Weak base; can be protonated/extracted with aqueous acid. |
Stability Mechanism
The ortho-diamine motif is highly susceptible to oxidative coupling. Upon exposure to atmospheric oxygen, 3,6-difluorobenzene-1,2-diamine undergoes radical-mediated oxidation to form azo-oligomers and potentially quinone diimines .
-
Preventative Measure: Store strictly under inert atmosphere (Argon or Nitrogen).
-
Cold Chain: Maintain at -20°C to 4°C for long-term stability.
Part 3: Hazard Analysis & Toxicology (GHS Core)
While standard SDSs list H-codes, the researcher must understand the mechanism of toxicity.
GHS Classification
Toxicological Context (The "Why")
-
Sensitization Potential: Like p-phenylenediamine (PPD), fluorinated analogs are potential contact allergens. They penetrate the stratum corneum and can haptenize skin proteins, leading to delayed-type hypersensitivity.
-
Metabolic Activation: In vivo, phenylenediamines can be N-acetylated or N-oxidized. The fluorination at 3,6 positions blocks metabolic attack at those sites, potentially altering the metabolic profile compared to non-fluorinated analogs, but the nitrogen centers remain reactive.
-
Acute Exposure: Direct contact with mucous membranes causes immediate irritation due to the basicity of the amine groups.
Part 4: Advanced Handling Protocols
Engineering Controls & PPE Hierarchy
Do not rely solely on a fume hood. The physical form (fine powder) requires static control.
Figure 1: Hierarchy of safety controls for handling fluorinated aromatic amines.
Specific Handling Procedures
-
Weighing: Weigh only in a fume hood. If the static charge causes the powder to "fly," use an ionizing anti-static gun.
-
Solvent Choice: Dissolve immediately in the reaction solvent (e.g., Ethanol, DMF) to minimize time in the solid state exposed to air.
-
Glove Permeation: Aromatic amines can permeate thin nitrile gloves.
-
Short duration (<15 mins): Double nitrile is acceptable.
-
Long duration/Immersion: Use Laminate (Silver Shield) or Viton gloves.
-
Part 5: Synthetic Utility & Applications[1][6]
This molecule is a high-value scaffold for synthesizing fluorinated benzimidazoles , which are critical pharmacophores in kinase inhibitors (e.g., altering lipophilicity and metabolic stability).
Protocol: Condensation to Benzimidazole
Reaction: 3,6-Difluorobenzene-1,2-diamine + R-CHO (Aldehyde) → Fluorinated Benzimidazole.
-
Setup: Flame-dried round bottom flask, Argon atmosphere.
-
Reagents:
-
1.0 eq 3,6-Difluorobenzene-1,2-diamine.
-
1.0 eq Aldehyde (R-CHO).
-
Solvent: Ethanol or DMF.
-
Oxidant (if using aldehyde): Sodium metabisulfite (
) or air bubbling (slow).
-
-
Procedure:
-
Dissolve diamine in solvent.
-
Add aldehyde dropwise.
-
Heat to reflux (approx. 80°C for EtOH).
-
Monitor via TLC (Diamine usually fluoresces blue/purple; product varies).
-
-
Workup: Cool, concentrate, and precipitate with water.
Figure 2: Synthetic pathway for benzimidazole formation.
Part 6: Emergency Response
Spill Cleanup
-
Do not dry sweep. This generates toxic dust.
-
Wet Method: Cover the spill with a paper towel soaked in ethanol or water.
-
Scoop: Scoop the wet material into a hazardous waste container.
-
Decontamination: Wipe the surface with 10% HCl (converts residual amine to water-soluble hydrochloride salt), then wash with soap and water.
First Aid
-
Eye Contact: Rinse immediately for 15 minutes.[1][4] The basicity can cause corneal damage.
-
Skin Contact: Wash with soap and water.[1] Do not use alcohol on skin, as it may increase transdermal absorption of the amine.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 3,6-Difluorobenzene-1,2-diamine (CAS 2369-30-4).[5] Retrieved from (Note: Link directs to product search for verification).
-
PubChem. (2023). Compound Summary: 3,6-Difluorobenzene-1,2-diamine.[2][5][6][7] National Library of Medicine. Retrieved from .
- GHS Classifications. (2023). Globally Harmonized System of Classification and Labelling of Chemicals.
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine | C6H4Br2F2N2 | CID 89398323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indium(III) sulfide, 99.999% (metals basis) 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 1,2-Diamino-3,6-difluorobenzene | 2369-30-4 [sigmaaldrich.com]
- 6. 1345627-73-7|3,6-Dibromo-4,5-difluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 7. 1345627-73-7|3,6-Dibromo-4,5-difluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
Strategic Integration of Fluorinated Phenylenediamines in High-Performance Synthesis
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Materials Scientists, and Process Engineers.
Executive Summary: The "Fluorine Effect" in Diamines
Fluorinated phenylenediamines (F-PDAs) represent a critical class of building blocks where the unique properties of fluorine—highest electronegativity (3.98), small van der Waals radius (1.47 Å), and high lipophilicity—are leveraged to modulate the physicochemical profile of the aromatic ring.
For the synthetic chemist, F-PDAs offer a dual-edged sword. While they provide access to bioisosteres with enhanced metabolic stability and polymers with superior dielectric properties, the introduction of fluorine significantly alters the nucleophilicity of the amine groups and introduces the risk of hydrodefluorination during synthesis. This guide dissects the causality behind these changes and provides self-validating protocols for their effective use.
Core Utility Profile
| Property | Effect of Fluorination on PDA | Application Relevance |
| Electronic | Lowers | Tunable reactivity in nucleophilic substitutions; resistance to oxidative degradation. |
| Steric | Minimal steric perturbation (Bioisostere of H). | Mimics native substrates in enzyme pockets while blocking metabolic hotspots. |
| Lipophilic | Increases logP (Lipophilicity). | Enhances blood-brain barrier (BBB) permeability in CNS drugs. |
| Dielectric | Lowers polarizability. | Critical for low-k polyimides in 5G/6G microelectronics. |
Strategic Synthesis: Preserving the C-F Bond
The primary challenge in accessing F-PDAs, particularly from nitro precursors, is hydrodefluorination (HDF) . Standard catalytic hydrogenation conditions (Pd/C,
The Chemoselectivity Hierarchy
To synthesize F-PDAs without stripping the fluorine, one must select reducing agents that operate orthogonally to the C-F bond activation energy.
-
Iron/Acid (Béchamp Reduction): The gold standard for lab-scale synthesis. It is highly chemoselective for nitro groups and inert toward aryl fluorides.
-
Pt/C (Sulfided): Unlike Palladium, Platinum is less active toward C-F oxidative addition. Sulfided variants further poison the catalyst against hydrogenolysis.
-
Raney Nickel: Effective but requires strict temperature control (<50°C) to prevent defluorination.
Visualization: Synthesis Workflow
The following diagram illustrates the decision tree for synthesizing 4-fluoro-1,2-phenylenediamine, highlighting critical control points to avoid side reactions.
Figure 1: Chemoselective reduction strategies for fluorinated nitroanilines. Note the high risk of defluorination with standard Pd/C catalysis.
Reactivity Profile: The Nucleophilic Penalty
Fluorine is a strong electron-withdrawing group (EWG) via induction (-I). In F-PDAs, this withdrawal reduces the electron density on the nitrogen lone pair, lowering the basicity (
Quantitative Impact
The position of the fluorine relative to the amine dictates the magnitude of the effect. An amine ortho to a fluorine atom suffers the largest drop in nucleophilicity due to the proximity of the inductive pull.
| Compound | Structure | Relative Nucleophilicity | |
| p-Phenylenediamine (PPD) | 1,4- | 6.31 | High |
| 4-Fluoroaniline | 4-F- | 4.65 | Moderate |
| 2-Fluoroaniline | 2-F- | ~3.20 | Low |
| 2,3,5,6-Tetrafluoro-PPD | < 2.0 (Est.) | Very Low |
Implication: When using F-PDAs in condensation reactions (e.g., forming benzimidazoles), higher temperatures or stronger acid catalysts are often required compared to non-fluorinated analogues to overcome the reduced nucleophilicity.
Downstream Applications
Medicinal Chemistry: Benzimidazoles
F-PDAs are primary precursors for fluorinated benzimidazoles, a scaffold found in proton pump inhibitors and kinase inhibitors. The fluorine atom blocks metabolic oxidation at the C-H bond (preventing hydroxylation) and modulates the binding affinity.
Materials Science: Low-k Polyimides
In microelectronics, signal delay is proportional to the dielectric constant (
Visualization: Benzimidazole Formation Mechanism
The Phillips condensation mechanism is altered by the fluorine substituent.
Figure 2: Mechanistic pathway for benzimidazole formation. The electron-withdrawing fluorine reduces the rate of the initial nucleophilic attack.
Experimental Protocols
Protocol A: Chemoselective Synthesis of 4-Fluoro-1,2-phenylenediamine
Objective: Reduce 4-fluoro-2-nitroaniline to the diamine without defluorination. Method: Iron-mediated reduction (Béchamp).
Reagents:
-
4-Fluoro-2-nitroaniline (10 mmol, 1.56 g)
-
Iron powder (50 mmol, 2.8 g, ~325 mesh)
-
Ammonium chloride (
) (catalytic, 5 mmol) -
Ethanol/Water (4:1 v/v, 50 mL)
Procedure:
-
Setup: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend the 4-fluoro-2-nitroaniline in the Ethanol/Water mixture.
-
Activation: Add the Iron powder and
. -
Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 1:1). The yellow nitro spot should disappear, replaced by a polar, UV-active amine spot.
-
Critical Check: If reaction stalls, add 1 mL of acetic acid to reactivate the iron surface.
-
-
Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated
if acid was used. Extract with Ethyl Acetate (3 x 30 mL). -
Purification: Dry organic layer over
and concentrate. Recrystallize from minimal toluene/hexane to yield off-white crystals.
Protocol B: Synthesis of 5-Fluorobenzimidazole
Objective: Condensation of 4-fluoro-1,2-phenylenediamine with Formic acid.
Procedure:
-
Dissolve 4-fluoro-1,2-phenylenediamine (5 mmol) in 4M HCl (10 mL).
-
Add Formic acid (7.5 mmol) and heat to reflux for 6 hours.
-
Cool to 0°C and basify with Ammonia solution (28%) to pH 9.
-
Collect the precipitated solid by filtration.
-
Recrystallize from water/ethanol.
References
-
Chemoselective Reduction: Synthesis of 4-Fluoro-1,2-phenylenediamine and its applications. GuideChem. Retrieved from
-
Polyimide Applications: Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. Royal Society of Chemistry. Retrieved from
-
Reactivity & pKa: p-Phenylenediamine: Properties and Safety. Australian Industrial Chemicals Introduction Scheme. Retrieved from
-
Medicinal Chemistry Applications: Applications of Fluorine in Medicinal Chemistry.[5][6][7] Journal of Medicinal Chemistry (via NIH). Retrieved from
-
Hydrodefluorination Mechanisms: Single-Atom Pt Catalyst for Effective C-F Bond Activation. OSTI. Retrieved from
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. 4-Fluoro-2-nitroaniline, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. cir-safety.org [cir-safety.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. aosc.in [aosc.in]
- 7. mdpi.com [mdpi.com]
Electronic Properties of Fluorinated Benzene-1,2-Diamine Precursors
Technical Guide for Medicinal Chemistry & Materials Science
Executive Summary
Fluorinated benzene-1,2-diamines (fluorinated o-phenylenediamines, F-OPDs) represent a critical class of precursors in the synthesis of bioactive benzimidazoles, quinoxalines, and conductive polymers. The strategic introduction of fluorine atoms onto the aromatic ring fundamentally alters the precursor's electronic landscape—modulating basicity, nucleophilicity, and redox potentials without significantly increasing steric bulk. This guide provides a deep technical analysis of these electronic effects, offering researchers a roadmap for utilizing F-OPDs to tune the physicochemical properties of downstream products.
Electronic Architecture: The Fluorine Effect
The utility of 4-fluoro-1,2-phenylenediamine (4-F-OPD) stems from the unique duality of the fluorine substituent. Unlike other halogens, fluorine exerts a massive inductive electron-withdrawing effect (
Inductive vs. Mesomeric Competition
In the context of the benzene-1,2-diamine core, the fluorine atom at the 4-position creates a polarized electronic environment.
-
Inductive Effect (
): The high electronegativity of F ( ) pulls electron density through the -framework, generally deactivating the ring and increasing the oxidation potential. -
Mesomeric Effect (
): The overlap of F lone pairs with the aromatic -system donates electron density into the ring, specifically to the ortho and para positions relative to itself.
This competition results in a "nuanced deactivation." While the ring is overall deactivated compared to the non-fluorinated parent, the specific positions of the amine groups experience different local electrostatic environments.
Impact on Basicity (pKa)
A critical parameter for reaction optimization is the basicity of the amine groups. Contrary to the assumption that fluorine drastically reduces basicity via induction, the pKa shift is often subtle due to the compensatory
-
Reference Point: Aniline (
).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
4-Fluoroaniline:
.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
4-Fluoro-1,2-phenylenediamine: The amine para to the fluorine is stabilized by the
effect, maintaining basicity comparable to the parent OPD ( ). However, the amine meta to the fluorine is more influenced by the effect, rendering it slightly less nucleophilic.
Implication: In condensation reactions (e.g., with aldehydes), the amine para to the fluorine is often the initial nucleophile, leading to regioselective outcomes.
Figure 1: Competing electronic effects of fluorine substitution on the diamine core.
Synthesis & Handling Protocols
High-purity F-OPDs are prone to oxidation, converting to dark-colored impurities (azo/imine species) upon air exposure. Protocols must prioritize inert atmosphere handling.
Synthesis Workflow: Nitro Reduction
The most robust route involves the catalytic hydrogenation of 4-fluoro-2-nitroaniline.
Protocol:
-
Precursor: Dissolve 4-fluoro-2-nitroaniline (1.0 eq) in anhydrous ethanol.
-
Catalyst: Add Raney Nickel (~10 wt% loading) or Pd/C (5 wt%).
-
Reduction: Pressurize with
(1.0 MPa) or use hydrazine hydrate as a hydrogen transfer agent. Stir at RT for 4–8 hours. -
Purification: Filter catalyst under
. Concentrate filtrate. Recrystallize immediately from ethanol/water or convert to the dihydrochloride salt (more stable) using HCl/ether.
Stability & Storage[1]
-
Oxidation Sensitivity: The electron-rich diamine core is easily oxidized to quinoid-type imines.
-
Storage: Store as the HCl salt or under Argon at -20°C.
-
Visual Indicator: Pure material is off-white/pale brown. Dark brown/black indicates significant oxidation.
Applications in Drug Discovery & Materials[3]
Benzimidazole Synthesis (Medicinal Chemistry)
F-OPDs are essential for synthesizing fluorinated benzimidazoles, a scaffold found in proton pump inhibitors and anti-parasitic drugs. The fluorine atom enhances metabolic stability (blocking P450 oxidation sites) and lipophilicity.
Mechanism: The reaction proceeds via the condensation of the diamine with a carboxylic acid or aldehyde, followed by oxidative cyclization.
-
Kinetic Control: The more nucleophilic amine (para to F) attacks the carbonyl carbon first.
-
Regioselectivity: In unsymmetrical reagents, this leads to predictable isomer ratios.
Figure 2: Pathway for the synthesis of fluorinated benzimidazoles.
Conductive Polymers (Materials Science)
Poly(o-phenylenediamine) (PoPD) is a ladder-type conductive polymer. Fluorination (Poly-F-OPD) modifies the bandgap and redox stability.
-
Electropolymerization: Performed in acidic media (e.g.,
) via Cyclic Voltammetry (-0.2V to +0.8V vs Ag/AgCl). -
Effect of F: Increases the monomer oxidation potential (due to
effect), requiring higher potentials for polymerization initiation. The resulting polymer typically exhibits higher n-doping stability and hydrophobicity.
Experimental Characterization Data
NMR Spectroscopy
Fluorine provides a built-in NMR handle (
| Nucleus | Typical Shift ( | Multiplicity | Interpretation |
| -120 to -130 ppm | Multiplet | Highly sensitive to oxidation state. | |
| 6.3 - 6.8 ppm | Multiplet | Aromatic protons (shielding patterns vary). | |
| 4.0 - 5.0 ppm | Broad Singlet | Amine protons ( |
Electrochemical Profile (Cyclic Voltammetry)
-
Electrolyte: 0.1 M
in Acetonitrile. -
Working Electrode: Glassy Carbon.[2]
-
Oxidation: Irreversible peak (
) corresponding to the formation of the radical cation and subsequent dimerization/polymerization. -
Comparison: 4-F-OPD oxidizes at a slightly more positive potential than non-fluorinated OPD, reflecting the stabilization of the HOMO by the fluorine atom.
References
-
Synthesis & Reactivity: Synthesis of 4-Fluoro-1,2-phenylenediamine and its applications. GuideChem. Link
-
Electronic Effects: Nuanced behavior of fluorine: Inductive vs Mesomeric effects in benzene. StackExchange/Chemistry. Link
-
Basicity Trends: Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. Link
-
Polymerization: Electropolymerization and Characterization of Poly(o-Phenylenediamine). Journal of Nano and Materials Science Research. Link
-
Material Applications: 4-Fluoro-1,2-phenylenediamine as epoxy hardener and Schiff base precursor.[3] Ossila.[3] Link
-
pKa Data: 4-Fluoroaniline pKa and physical properties. PubChem.[4][5] Link
Sources
- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrochemical Sensor Based on a Composite of Reduced Graphene Oxide and Molecularly Imprinted Copolymer of Polyaniline–Poly(o-phenylenediamine) for Ciprofloxacin Determination: Fabrication, Characterization, and Performance Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. 4-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 164584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-フルオロ-1,2-フェニレンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Solubility Profile & Process Handling of 3,6-Difluorobenzene-1,2-diamine
[1]
CAS: 2369-30-4 Formula: C₆H₆F₂N₂ Molecular Weight: 144.12 g/mol Appearance: Off-white to brown crystalline solid (highly oxidation-sensitive)[1]
Executive Summary
3,6-Difluorobenzene-1,2-diamine is a critical fluorinated intermediate used primarily in the synthesis of benzimidazoles, quinoxalines, and kinase inhibitors (e.g., FGFR or VEGFR targets).[1] Its electron-deficient aromatic ring, flanked by two fluorine atoms, significantly alters its solubility and stability profile compared to non-fluorinated phenylenediamines.[1]
This guide addresses the primary challenge in handling this compound: balancing solubility with oxidative stability . While soluble in common polar organic solvents, the compound rapidly degrades to dark azo/imine species in solution if exposed to air. Successful utilization requires strict adherence to degassed solvent protocols and specific solubility-driven purification strategies.[2]
Physicochemical Solubility Profile
The solubility of 3,6-Difluorobenzene-1,2-diamine is governed by the competing effects of the polar amine groups (H-bond donors) and the lipophilic, electron-withdrawing fluorine substituents.[1]
Solubility Landscape Table
| Solvent Class | Specific Solvents | Solubility Rating | Process Application |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Very High (>100 mg/mL) | Primary reaction solvents; stock solutions for bio-assays.[1] |
| Polar Protic | Ethanol, Methanol, Isopropanol | High (>50 mg/mL) | Recrystallization (hot); Nucleophilic condensation reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>30 mg/mL) | Extraction from aqueous workups; Chromatography loading. |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate | Liquid-Liquid extraction; Washing steps.[1] |
| Non-Polar | Hexanes, Heptane, Pentane | Insoluble (<1 mg/mL) | Anti-solvents for precipitation/crystallization. |
| Aqueous | Water, Brine | Low/Insoluble | Impurity removal (partitioning phase). |
Technical Insight: The introduction of fluorine atoms increases lipophilicity (LogP ~1.1) relative to the parent phenylenediamine, making it more soluble in chlorinated solvents like DCM, which is the preferred solvent for extraction from aqueous reaction quenches.
Experimental Protocols
Protocol A: Oxidation-Free Dissolution (Standard Operating Procedure)
Context: Aromatic diamines oxidize rapidly in solution. This protocol ensures integrity for analytical (HPLC/NMR) or synthetic use.
-
Solvent Preparation: Sparge the required volume of solvent (e.g., DMSO or Ethanol) with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.
-
Weighing: Weigh 3,6-Difluorobenzene-1,2-diamine into a vial under an inert atmosphere (Glovebox or N₂ funnel).
-
Dissolution: Add the sparged solvent via syringe through a septum.
-
Storage: If not used immediately, store at -20°C shielded from light. Solutions in DMSO are stable for <24 hours at room temperature; ethanol solutions degrade faster.
Protocol B: Purification via Anti-Solvent Crystallization
Context: Recrystallization is superior to chromatography for removing oxidized impurities (colored species).
-
Solvent System: Ethanol (Solvent) / Water (Anti-Solvent) OR DCM (Solvent) / Hexanes (Anti-Solvent).
-
Methodology:
-
Dissolve crude solid in the minimum amount of warm Ethanol (approx. 40-50°C). Do not boil excessively to avoid oxidation.
-
Filter warm solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates (often polymerized oxidation products).
-
Slowly add degassed Water dropwise until a persistent turbidity is observed.
-
Cool slowly to 4°C.
-
Filter the off-white crystals and wash with cold 10% Ethanol/Water.
-
Dry under high vacuum at room temperature (avoid heat during drying).
-
Process Logic & Visualization
Diagram 1: Solubility-Driven Workup & Purification Logic
This workflow illustrates the decision process for isolating the diamine from a crude reaction mixture, leveraging its solubility differential.
Caption: Logical workflow for isolating 3,6-Difluorobenzene-1,2-diamine based on its solubility in chlorinated solvents and insolubility in water.
Diagram 2: Oxidative Stability Management
The amine groups are highly susceptible to oxidation, forming quinone-diimines (colored impurities).
Caption: Critical path for preventing oxidative degradation during solvation.
Process Chemistry Applications
Reaction Solvent Selection
When using 3,6-Difluorobenzene-1,2-diamine as a nucleophile (e.g., reacting with aldehydes or acid chlorides):
-
Ethanol/Methanol: Preferred for condensation reactions (e.g., forming benzimidazoles with aldehydes). The protic nature catalyzes imine formation.
-
DMF/DMAc: Required for nucleophilic aromatic substitution (SnAr) if the diamine is being synthesized in situ or reacted with low-solubility electrophiles.
-
Avoid Acetone: Can form aminals or Schiff bases with the diamine functionalities, leading to side products.
Handling "Oiling Out"
In scale-up scenarios, the compound may "oil out" (form a second liquid phase) during recrystallization from Ethanol/Water if the water is added too quickly or at too high a temperature.
-
Corrective Action: Re-heat to dissolve the oil, add a small amount of ethanol, and cool much more slowly with vigorous stirring to induce nucleation.
References
-
Sigma-Aldrich. Product Specification: 3,6-Difluorobenzene-1,2-diamine (CAS 2369-30-4).[1] Retrieved from [1]
-
BenchChem. Synthesis Protocol for Fluorinated Quinoxalines. (General methodology for diamine condensation in Ethanol). Retrieved from [1]
-
ChemicalBook. 1,2-Diamino-3,5-difluorobenzene Properties and Suppliers. (Solubility and physical data).[3][4] Retrieved from [1][5]
- Org. Process Res. Dev.Practical Synthesis of Fluorinated Benzimidazoles.
-
Cayman Chemical. Solubility of Chlorinated/Fluorinated Aromatics. (General solubility trends for halo-benzenes). Retrieved from [1]
Methodological & Application
Procedure for cyclization of 3,6-difluorobenzene-1,2-diamine with thionyl chloride
Application Note & Protocol: Synthesis of 4,7-Difluoro-2,1,3-benzothiadiazole
Topic: Procedure for the Cyclization of 3,6-Difluorobenzene-1,2-diamine with Thionyl Chloride
Introduction and Significance
2,1,3-Benzothiadiazole (BT) and its derivatives are foundational electron-accepting units in the field of organic electronics.[1][2][3] Their robust electron-withdrawing nature makes them critical components in the design of high-performance materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][4] Fluorination of the benzothiadiazole core, specifically at the 4- and 7-positions, is a well-established strategy to further lower the frontier molecular orbital energy levels (LUMO), which can enhance electron injection/transport and improve device performance.[2][5]
This application note provides a comprehensive, field-tested protocol for the synthesis of 4,7-difluoro-2,1,3-benzothiadiazole via the direct cyclization of 3,6-difluorobenzene-1,2-diamine with thionyl chloride (SOCl₂). We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety protocols for handling hazardous reagents, and discuss methods for product purification and characterization. This guide is intended for researchers in materials science, synthetic chemistry, and drug development who require a reliable method for accessing this important fluorinated heterocyclic building block.
Reaction Principle and Mechanism
The synthesis is a condensation-cyclization reaction. The two primary amino groups of the 3,6-difluorobenzene-1,2-diamine nucleophilically attack the electrophilic sulfur atom of thionyl chloride. This process proceeds through a series of intermediates, ultimately leading to the formation of the stable, five-membered thiadiazole ring with the concomitant elimination of sulfur monoxide (which disproportionates), hydrogen chloride, and water.
The proposed mechanism involves the following key steps:
-
Initial Attack: One amine group attacks the thionyl chloride, displacing a chloride ion to form an N-thionylamino intermediate.
-
Second Attack & Cyclization: The second, adjacent amine group performs an intramolecular nucleophilic attack on the sulfur atom, displacing the second chloride ion and forming the heterocyclic ring.
-
Aromatization: The cyclic intermediate eliminates water to form the final, aromatic 2,1,3-benzothiadiazole structure. The reaction is driven to completion by the formation of stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).
Caption: Proposed reaction mechanism for the cyclization.
Materials and Equipment
| Reagents & Solvents | Grade | Equipment |
| 3,6-Difluorobenzene-1,2-diamine | >98% | Three-neck round-bottom flask (250 mL) |
| Thionyl chloride (SOCl₂) | >99%, Reagent Grade | Reflux condenser with drying tube (CaCl₂) |
| Toluene | Anhydrous | Magnetic stirrer and hotplate |
| Dichloromethane (DCM) | ACS Grade | Addition funnel (pressure-equalizing) |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Nitrogen or Argon gas inlet |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Schlenk line or inert atmosphere setup |
| Hexanes | ACS Grade | Rotary evaporator |
| Silica Gel | 60 Å, 230-400 mesh | Glassware for extraction (separatory funnel) |
| Deionized Water | Type II or better | Standard laboratory glassware |
| Ice | Fume hood |
Critical Safety and Hazard Management
This procedure involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.
Causality Behind Safety Choices: Thionyl chloride is the primary hazard. It reacts violently with water, releasing toxic gases (HCl and SO₂), and is severely corrosive to skin, eyes, and the respiratory tract.[6][7] The use of an inert atmosphere and anhydrous solvents is not only for reaction efficacy but is a critical safety measure to prevent uncontrolled exothermic reactions with atmospheric moisture.[8] Personal Protective Equipment (PPE) is non-negotiable.
| Substance | Primary Hazards | Handling Precautions & PPE |
| Thionyl Chloride (SOCl₂) | Reacts violently with water.[6] Causes severe skin burns and eye damage.[6][7] Toxic if inhaled.[6] Lachrymator. | Must be handled in a chemical fume hood. [9] Wear chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.[8][10] Keep away from water and basic solutions.[8] |
| Toluene | Flammable liquid and vapor. Skin and respiratory irritant. Suspected of damaging fertility or the unborn child. | Handle in a fume hood. Ground all equipment to prevent static discharge. Avoid inhalation and skin contact. |
| Hydrogen Chloride (HCl) Gas | Toxic and corrosive gas released as a byproduct. | The reaction must be vented through a scrubber system (e.g., a base trap with NaOH solution) or performed in a well-ventilated fume hood. |
| 3,6-Difluorobenzene-1,2-diamine | Irritant. Acutely toxic. Handle with care. | Avoid generating dust. Wear standard PPE including gloves, lab coat, and safety glasses. |
Emergency Procedures:
-
Skin Contact (SOCl₂): Immediately remove contaminated clothing.[7] Flush the affected area with copious amounts of water for at least 15-30 minutes and seek immediate medical attention.[8][10] An emergency shower must be accessible.[8]
-
Eye Contact (SOCl₂): Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding eyelids open.[10] Remove contact lenses if possible.[10] Seek immediate medical attention. An eyewash station must be accessible.[9]
-
Inhalation (SOCl₂): Move the person to fresh air immediately.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Absorb small spills with an inert, dry material like sand or vermiculite.[7] Do NOT use water or combustible materials.[8] Collect in a sealed container for hazardous waste disposal.[9]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale. Adjust quantities accordingly for different scales.
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology:
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, a pressure-equalizing addition funnel, and a nitrogen/argon inlet.
-
Flame-dry the entire apparatus under a vacuum and then allow it to cool to room temperature under a positive pressure of inert gas. Rationale: This removes adsorbed water from the glassware, which would otherwise react violently with thionyl chloride.
-
To the flask, add 3,6-difluorobenzene-1,2-diamine (1.44 g, 10.0 mmol) and 50 mL of anhydrous toluene. Stir the mixture to achieve a suspension or solution.
-
-
Reagent Addition:
-
In the addition funnel, prepare a solution of thionyl chloride (1.1 mL, 15.0 mmol, 1.5 eq.) in 20 mL of anhydrous toluene. Rationale: Using a slight excess of thionyl chloride ensures complete conversion of the diamine. Diluting it in toluene and adding it dropwise helps to control the initial exothermic reaction.
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Add the thionyl chloride solution dropwise to the stirred diamine mixture over 30 minutes. Vigorous gas evolution (HCl) will be observed. Ensure the gas is properly vented or scrubbed.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting diamine.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask to 0 °C in an ice bath.
-
CAUTION: HIGHLY EXOTHERMIC. In a separate large beaker, prepare approximately 100 g of crushed ice. Slowly and carefully pour the cooled reaction mixture onto the ice with stirring. This will quench the excess thionyl chloride.
-
Slowly add saturated sodium bicarbonate (NaHCO₃) solution to the mixture until the gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~8). Rationale: This neutralizes the HCl generated during the reaction and any remaining acidic species.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, typically a colored solid, can be purified by flash column chromatography on silica gel. A solvent gradient of hexanes to 10% dichloromethane in hexanes is usually effective for eluting the product.
-
Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo.
-
For final purification, recrystallize the solid product from hot hexanes to yield 4,7-difluoro-2,1,3-benzothiadiazole as fine, typically yellow, needles.
-
Expected Results and Characterization
| Parameter | Expected Outcome |
| Appearance | Yellow crystalline solid / needles |
| Yield | 65-80% |
| Melting Point | Literature values can be consulted for comparison. |
| ¹H NMR (CDCl₃) | A single peak (singlet or triplet depending on coupling to F) in the aromatic region is expected due to the molecule's symmetry. |
| ¹⁹F NMR (CDCl₃) | A single resonance is expected. |
| Mass Spec (EI) | M⁺ peak corresponding to the molecular weight of C₆H₂F₂N₂S (172.16 g/mol ). |
Troubleshooting Guide:
-
Low Yield: May result from incomplete reaction or moisture contamination. Ensure all glassware is scrupulously dried and an inert atmosphere is maintained. Consider extending the reflux time.
-
Dark, Oily Product: Indicates impurities or decomposition. Thorough purification by column chromatography is essential. Ensure the workup quenching step is performed slowly at 0 °C to minimize side reactions.
-
Reaction Stalls: Confirm the quality of the thionyl chloride. Older bottles can decompose. Use a freshly opened or distilled bottle for best results.
References
-
State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from nj.gov. [Link]
-
Penta. (2019, September 12). Safety Data Sheet: Thionyl chloride. Retrieved from penta.cz. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from carlroth.com. [Link]
-
International Programme on Chemical Safety (IPCS). (n.d.). International Chemical Safety Cards (ICSC): Thionyl Chloride. Retrieved from inchem.org. [Link]
-
University of California, Santa Barbara. (2013, July 22). Standard Operating Procedures: Thionyl Chloride. Retrieved from ehs.ucsb.edu. [Link]
-
Zhang, Y., Song, J., Zhang, Q., & Wong, W. Y. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Science China Chemistry, 64(5), 726-743. [Link]
-
Wong, X. L., & Sarjadi, M. S. (2019). Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation. Journal of Physics: Conference Series, 1358, 012006. [Link]
-
Nielsen, C. B., Ashraf, R. S., Treat, N. D., Schroeder, B. C., Donaghey, J. E., White, A. J., ... & McCulloch, I. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole Based Polymers for Organic Photovoltaics. Journal of Organic Chemistry, 80(15), 7647–7657. [Link]
-
Rybakov, V. B., Arkhipova, D. V., Grishenkov, A. A., Kechek, G. S., & Kurlov, A. S. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Crystals, 13(12), 1735. [Link]
-
Izmir Institute of Technology. (n.d.). Design, Synthesis and Characterization of 2,1,3-Benzothiadiazole Comprising Polymers. Retrieved from open.iyte.edu.tr. [Link]
-
PubChem. (n.d.). 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Nielsen, C. B., et al. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry, 80(15), 7647-7657. [Link]
-
Procter, D. J., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]
-
Bagryanskaya, I. Y., et al. (2020). Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. ResearchGate. [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
Sources
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. ICSC 1409 - THIONYL CHLORIDE [inchem.org]
- 8. nj.gov [nj.gov]
- 9. drexel.edu [drexel.edu]
- 10. pentachemicals.eu [pentachemicals.eu]
Application Notes and Protocols for 3,6-difluorobenzene-1,2-diamine in Organic Photovoltaics (OPV) Research
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Fluorination in Organic Photovoltaics
The pursuit of higher power conversion efficiencies (PCE) in organic photovoltaics (OPVs) has led to a significant focus on molecular design and the strategic incorporation of specific functional groups. Among these, fluorine has emerged as a uniquely powerful tool for fine-tuning the optoelectronic properties of both donor and acceptor materials.[1][2][3] The introduction of fluorine atoms onto the backbone of conjugated molecules can profoundly influence their electronic structure, intermolecular packing, and morphology, all of which are critical determinants of device performance.[2][4][5] Specifically, the high electronegativity of fluorine can lower the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, often leading to an increased open-circuit voltage (VOC) without a detrimental effect on the short-circuit current (JSC).[1][6] Furthermore, fluorine can promote beneficial intermolecular interactions, such as F–H or F–S bonds, which can enhance crystallinity and improve charge transport.[7]
This document provides a detailed guide for researchers on the application of 3,6-difluorobenzene-1,2-diamine as a critical building block for the synthesis of high-performance OPV materials. This precursor is particularly valuable for creating fluorinated benzothiadiazole (BT) or quinoxaline units, which are common electron-accepting moieties in donor-acceptor (D-A) copolymers and non-fullerene acceptors (NFAs).[2][4] We will explore the synthesis of a representative fluorinated polymer, its characterization, and the subsequent fabrication and testing of an OPV device.
PART 1: Synthesis of a Fluorinated Donor-Acceptor Polymer
The diamine functionality of 3,6-difluorobenzene-1,2-diamine allows for its use in condensation reactions to form heterocyclic systems. A common strategy is its reaction with a dithienylglyoxal derivative to form a fluorinated quinoxaline-based polymer, a class of materials known for their excellent performance in OPVs.
Causality of Component Selection:
-
3,6-difluorobenzene-1,2-diamine: The two fluorine atoms are strategically positioned to exert a strong electronic effect on the resulting quinoxaline unit, lowering its energy levels. The diamine groups provide the reactive sites for the condensation polymerization.
-
Thiophene-flanked Benzodithiophene (BDT) Monomer: BDT is a widely used electron-rich donor unit that provides good planarity and high hole mobility. The thiophene linkers enhance conjugation and solubility.
-
Palladium-catalyzed Stille Coupling: This is a robust and versatile polymerization method for creating C-C bonds between aromatic rings, allowing for the synthesis of high molecular weight polymers.
Experimental Protocol: Synthesis of a Poly(benzodithiophene-alt-difluoroquinoxaline) (PBDT-DFQx)
1. Synthesis of the Difluoroquinoxaline Monomer:
-
Step 1.1: In a 250 mL three-neck flask under an inert atmosphere (Argon), dissolve 3,6-difluorobenzene-1,2-diamine (1.44 g, 10 mmol) in 100 mL of anhydrous toluene.
-
Step 1.2: Add a stoichiometric equivalent of a dibrominated dithienylglyoxal derivative (e.g., 5,5'-dibromo-2,2'-dithienylglyoxal) (4.12 g, 10 mmol).
-
Step 1.3: Add a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).
-
Step 1.4: Equip the flask with a Dean-Stark apparatus and reflux the mixture for 24 hours to remove water.
-
Step 1.5: Cool the reaction to room temperature, wash the organic phase with saturated sodium bicarbonate solution and then with brine.
-
Step 1.6: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.
-
Step 1.7: Purify the crude product by column chromatography on silica gel to yield the dibrominated difluoroquinoxaline monomer.
2. Stille Polymerization:
-
Step 2.1: In a Schlenk flask, dissolve the dibrominated difluoroquinoxaline monomer (0.54 g, 1 mmol) and a distannylated BDT monomer (e.g., 2,6-bis(trimethylstannyl)-4,8-di(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene) (0.87 g, 1 mmol) in 20 mL of anhydrous chlorobenzene.
-
Step 2.2: Degas the solution by bubbling with argon for 30 minutes.
-
Step 2.3: Add the palladium catalyst, such as Pd2(dba)3 (18 mg, 0.02 mmol) and the phosphine ligand, P(o-tol)3 (49 mg, 0.16 mmol).
-
Step 2.4: Heat the mixture to 120 °C and stir for 48 hours under an inert atmosphere.
-
Step 2.5: Cool the reaction mixture and precipitate the polymer by pouring it into 200 mL of methanol.
-
Step 2.6: Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Step 2.7: Extract the final polymer with chloroform or chlorobenzene and precipitate it again in methanol.
-
Step 2.8: Dry the polymer under vacuum to a constant weight.
Caption: Workflow for the synthesis of a fluorinated donor-acceptor polymer.
PART 2: Material Characterization
A thorough characterization of the synthesized polymer is crucial to understand its properties and predict its performance in an OPV device.
| Technique | Purpose | Expected Outcome for PBDT-DFQx |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and purity of the polymer. | Peaks corresponding to the protons on the BDT and quinoxaline units, confirming successful polymerization. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn) and polydispersity index (PDI). | High Mn (e.g., >20 kDa) and a PDI between 1.5 and 2.5 are desirable for good film-forming properties. |
| UV-Vis Spectroscopy | To investigate the optical absorption properties and determine the optical bandgap (Egopt). | A broad absorption spectrum covering a significant portion of the solar spectrum. The fluorination should lead to a red-shifted absorption compared to non-fluorinated analogues.[6][7] |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels. | The fluorine atoms are expected to lower both the HOMO and LUMO levels, which is beneficial for achieving a high VOC.[1][6][8] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Decomposition temperature (Td) above 300 °C, indicating sufficient stability for device fabrication and operation. |
PART 3: OPV Device Fabrication and Characterization
The synthesized polymer is then used as the electron donor material in a bulk heterojunction (BHJ) OPV device, typically blended with a non-fullerene acceptor like Y6 or ITIC.[9]
Experimental Protocol: Fabrication of a BHJ Solar Cell
Device Structure: ITO / PEDOT:PSS / PBDT-DFQx:NFA / PDINO / Al
-
Step 3.1: Substrate Cleaning: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 15 minutes to improve the work function and wettability.
-
Step 3.2: Hole Transport Layer (HTL) Deposition: A filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrates at 4000 rpm for 40 s. The films are then annealed at 150 °C for 15 minutes in air.
-
Step 3.3: Active Layer Deposition: The PBDT-DFQx polymer and a non-fullerene acceptor (e.g., Y6) are dissolved in chloroform (or another suitable solvent) at a specific weight ratio (e.g., 1:1.2) to a total concentration of ~15 mg/mL. A small amount of a processing additive like 1-chloronaphthalene (CN) or 1,8-diiodooctane (DIO) (e.g., 0.5% v/v) may be added to optimize the morphology. This solution is then spin-coated onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The film is subsequently annealed at a predetermined temperature (e.g., 100 °C for 10 minutes) to optimize the blend morphology.
-
Step 3.4: Electron Transport Layer (ETL) Deposition: A thin layer of an electron transport material, such as PDINO, is spin-coated from a solution in methanol on top of the active layer.[10]
-
Step 3.5: Electrode Deposition: Finally, a top electrode of aluminum (Al) (~100 nm) is deposited by thermal evaporation under high vacuum (< 10-6 Torr) through a shadow mask to define the active area of the device (e.g., 0.04 cm2).
Caption: Layer-by-layer fabrication process for an organic solar cell.
Device Performance Characterization
The performance of the fabricated OPV devices should be measured under standard testing conditions (AM 1.5G illumination at 100 mW/cm2).
| Parameter | Description | Typical Values for High-Performance Fluorinated Polymer:NFA Devices |
| Power Conversion Efficiency (PCE) | The overall efficiency of converting light to electrical power. | > 15% |
| Open-Circuit Voltage (VOC) | The maximum voltage from the device when no current is flowing. | 0.8 - 1.1 V[10] |
| Short-Circuit Current Density (JSC) | The maximum current density from the device at zero voltage. | > 20 mA/cm2 |
| Fill Factor (FF) | A measure of the "squareness" of the J-V curve, indicating how efficiently the generated power is extracted. | > 70% |
| External Quantum Efficiency (EQE) | The ratio of collected charge carriers to incident photons at each wavelength. | Broad response across the visible and near-infrared spectrum, with a peak efficiency > 80%. |
Conclusion and Outlook
The use of 3,6-difluorobenzene-1,2-diamine as a synthetic precursor offers a reliable pathway to high-performance fluorinated materials for organic photovoltaics. The strategic introduction of fluorine atoms via this building block allows for precise tuning of energy levels, which is a key factor in achieving high open-circuit voltages.[2][4] The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and device fabrication processes. Further optimization of the donor polymer's side chains, the choice of non-fullerene acceptor, and the processing conditions for the active layer blend can lead to even greater improvements in device performance, pushing the efficiency of organic solar cells closer to commercially viable levels.
References
-
Fluorination Induced Donor to Acceptor Transformation in A1–D–A2–D–A1-Type Photovoltaic Small Molecules. (2018). CORE. Available at: [Link]
-
The impact of fluorination on both donor polymer and non-fullerene acceptor. (2019). Kaust Repository. Available at: [Link]
-
Asymmetric acceptors with fluorinated and chlorinated end-groups enable organic solar cells with almost 19% efficiency and high thickness tolerance. (n.d.). Journal of Materials Chemistry C. Available at: [Link]
-
All-Small-Molecule Organic Solar Cells Based on a Fluorinated Small Molecule Donor With High Open-Circuit Voltage of 1.07 V. (2019). Frontiers in Chemistry. Available at: [Link]
-
Fluorination Induced Donor to Acceptor Transformation in A1–D–A2–D–A1-Type Photovoltaic Small Molecules. (2018). Frontiers in Chemistry. Available at: [Link]
-
Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. (2024). ACS Materials Au. Available at: [Link]
-
Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. (2024). PMC. Available at: [Link]
-
Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms. (2019). RSC Advances. Available at: [Link]
-
Fluorinated Benzothiadiazole-Based Conjugated Polymers for High-Performance Polymer Solar Cells without Any Processing Additives or Post-treatments. (2013). Journal of the American Chemical Society. Available at: [Link]
-
Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. (2024). ACS Publications. Available at: [Link]
-
Fluorine offers solar power boost. (2016). RIKEN. Available at: [Link]
-
Highly efficient layer-by-layer large-scale manufacturing of polymer solar cells with minimized device-to-device variations by employing benzothiadiazole-based solid additives. (n.d.). Journal of Materials Chemistry A. Available at: [Link]
-
Impact of fluorine substitution in organic functional materials for perovskite solar cell. (2025). ScienceDirect. Available at: [Link]
-
Impact of fluorine substituted π-bridges on the photovoltaic performance of organic small-molecule donor materials. (n.d.). Molecular Systems Design & Engineering. Available at: [Link]
-
Comprehensive understanding of fluorination-performance relationship: The best-performed A-D-A-type acceptors. (n.d.). PMC. Available at: [Link]
-
Additive may strengthen organic solar cells. (2026). Penn State University. Available at: [Link]
-
Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. (n.d.). ScienceDirect. Available at: [Link]
-
Synergistic Interface Engineering via o-Difluorobenzene-Mediated HPWO Crystallization and ITO Fluorination for 20.57% Efficiency Organic Solar Cells. (2025). PubMed. Available at: [Link]
-
Enhancing performances of organic photovoltaics by incorporating small molecule stereoisomers as the third component. (n.d.). Journal of Materials Chemistry C. Available at: [Link]
-
Reduced-Dimensional Perovskite Enabled by Organic Diamine for Efficient Photovoltaics. (2019). DR-NTU. Available at: [Link]
-
Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. (n.d.). KOPS. Available at: [Link]
-
Dibenzofulvene Derivatives as Promising Materials for Photovoltaic and Organic Electronics. (2023). MDPI. Available at: [Link]
-
Layer-by-layer fabrication of organic photovoltaic devices: Material selection and processing conditions. (2021). ResearchGate. Available at: [Link]
-
HOPV21 - Synthesis, Theoretical and Stability Studies of D205 Dye and its Alkoxysilyl Derivative. (2021). nanoGe. Available at: [Link]
-
Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2022). MDPI. Available at: [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine offers solar power boost | RIKEN [riken.jp]
- 6. Fluorination Induced Donor to Acceptor Transformation in A1–D–A2–D–A1-Type Photovoltaic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Comprehensive understanding of fluorination-performance relationship: The best-performed A-D-A-type acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. All-Small-Molecule Organic Solar Cells Based on a Fluorinated Small Molecule Donor With High Open-Circuit Voltage of 1.07 V - PMC [pmc.ncbi.nlm.nih.gov]
Schiff base condensation reactions using 3,6-difluorobenzene-1,2-diamine
Technical Application Note: Schiff Base Architectures Derived from 3,6-Difluorobenzene-1,2-diamine
Introduction: The Fluorinated Scaffold
3,6-Difluorobenzene-1,2-diamine (also known as 3,6-difluoro-o-phenylenediamine) is a specialized aromatic building block used in the synthesis of bioactive heterocycles and fluorinated ligands. Unlike its 4,5-difluoro isomer, the 3,6-isomer possesses fluorine atoms ortho to the amino groups. This unique substitution pattern imparts distinct electronic and steric properties:
-
Electronic Deactivation: The strong inductive effect (-I) of the ortho-fluorines significantly lowers the pKa of the amino groups, reducing their nucleophilicity compared to unsubstituted o-phenylenediamine (OPD).
-
Steric Ortho-Effect: The van der Waals radius of fluorine (1.47 Å) is small but significant when adjacent to the reaction center. This creates a "steric gate" that influences the attack on bulky carbonyl electrophiles.
-
Intramolecular Interactions: Potential N-H···F intramolecular hydrogen bonding can stabilize specific conformations, altering reaction kinetics and product solubility.
This guide details optimized protocols for leveraging this scaffold in Schiff base condensations (Salophen ligands), quinoxaline synthesis, and benzimidazole formation.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and susceptible to oxidation (darkening from white/off-white to brown).
-
Precautions: Fluorinated aromatic amines can be nephrotoxic. Use double-gloving (Nitrile) and work exclusively in a fume hood.
Mechanistic Insight: The "Deactivated Nucleophile" Challenge
The primary challenge in using 3,6-difluorobenzene-1,2-diamine is its reduced nucleophilicity. Standard Schiff base conditions (methanol, RT) often result in incomplete conversion or require extended reaction times.
Optimization Strategy:
-
Acid Catalysis: Essential to activate the carbonyl electrophile. Acetic acid (AcOH) or p-toluenesulfonic acid (pTSA) are recommended.
-
Solvent Selection: Higher boiling alcohols (Ethanol, n-Propanol) allow for higher thermal energy to overcome the activation barrier.
-
Water Removal: Using molecular sieves (3Å or 4Å) or a Dean-Stark trap shifts the equilibrium toward the imine product.
Caption: Mechanistic pathway highlighting the critical role of acid catalysis in overcoming the reduced nucleophilicity of the fluorinated diamine.
Experimental Protocols
Protocol A: Synthesis of Fluorinated Salophen Ligands
Application: Catalysis (Co, Ni, Fe complexes) and Fluorescent Sensors.
Reagents:
-
3,6-Difluorobenzene-1,2-diamine (1.0 equiv)[1]
-
Salicylaldehyde derivative (2.0 - 2.2 equiv)[2]
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid (5 mol%)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (144 mg) of 3,6-difluorobenzene-1,2-diamine in 10 mL of absolute EtOH. The solution may appear slightly yellow.
-
Addition: Add 2.1 mmol of the salicylaldehyde dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Note: Unsubstituted OPD typically reacts in 1-2 hours; the fluorinated analog requires longer times.
-
Precipitation: Cool the reaction mixture to room temperature (RT) and then to 0°C in an ice bath. The Schiff base ligand typically precipitates as a yellow/orange solid.
-
Isolation: Filter the solid, wash with cold EtOH (2 x 5 mL), and dry under vacuum.
-
Characterization:
-
1H NMR (DMSO-d6): Look for the imine singlet (-CH=N-) around 8.5–9.0 ppm. The phenolic -OH usually appears as a broad singlet >12 ppm (hydrogen-bonded).
-
Protocol B: Synthesis of 5,8-Difluoroquinoxalines
Application: Bioactive heterocycles (Kinase inhibitors, Antibacterials). Reference Grounding: Adapted from WO2023239941A1 [1].
Reagents:
-
3,6-Difluorobenzene-1,2-diamine (1.0 equiv)[1]
-
1,2-Dicarbonyl compound (e.g., Glyoxal, Benzil, Pyruvic aldehyde) (1.0 - 1.2 equiv)
-
Catalyst: None (if using AcOH as solvent) or pTSA (if using EtOH)
Procedure:
-
Setup: Charge a reaction vessel with 3,6-difluorobenzene-1,2-diamine (1.0 equiv).
-
Solvent System:
-
Method A (Mild): Dissolve in EtOH (0.2 M concentration). Add 10 mol% p-toluenesulfonic acid (pTSA).
-
Method B (Robust): Dissolve in Glacial Acetic Acid (0.2 M concentration). This acts as both solvent and catalyst.[5]
-
-
Condensation: Add the 1,2-dicarbonyl compound (e.g., 40% glyoxal solution or solid benzil).
-
Reaction: Stir at RT for 30 mins, then heat to 60°C for 2–3 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane). The diamine spot will disappear.
-
-
Workup:
-
If using EtOH: Concentrate in vacuo. Recrystallize from EtOH/Water.
-
If using AcOH: Pour into ice-water. Neutralize with NaHCO3 to precipitate the quinoxaline. Filter and dry.
-
-
Yield: Typically 75–90%.
Data Summary: Reactivity Comparison
| Parameter | Unsubstituted OPD | 3,6-Difluoro-OPD | Reason |
| Nucleophilicity | High | Low | Inductive effect (-I) of F atoms |
| Reaction Time (Reflux) | 1–2 Hours | 4–8 Hours | Higher activation energy required |
| Acid Catalyst | Optional (often runs in MeOH) | Mandatory | Activation of electrophile is critical |
| Steric Hindrance | Minimal | Moderate | Ortho-F atoms crowd the amine |
Synthesis Workflow Visualization
Caption: Operational workflow for converting 3,6-difluorobenzene-1,2-diamine into Ligands (Left) or Heterocycles (Right).
Troubleshooting & Optimization
-
Problem: No Precipitation.
-
Cause: The fluorinated product might be more soluble in ethanol than the non-fluorinated analog due to different lattice energy packing.
-
Solution: Concentrate the reaction mixture to 1/3 volume and add cold water or hexane to induce precipitation.
-
-
Problem: Mono-condensation (for Salophens).
-
Cause: The second amine is deactivated after the first condensation (electronic communication through the ring) and sterically hindered.
-
Solution: Use a slight excess of aldehyde (2.5 equiv) and extend reaction time. Ensure water is removed (Dean-Stark) to drive the equilibrium.
-
References
-
Patent: Handa, B. K., et al. (2023). Imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors. WO2023239941A1. (Describes synthesis of 5,8-difluoro-2-methylquinoxaline from 3,6-difluorobenzene-1,2-diamine). Link
-
Article: Würtenberger, I., et al. (2015). Fluorinated Fe(III) salophene complexes: optimization of tumor cell specific activity. Journal of Medicinal Chemistry. (Context for fluorinated Salophen ligands). Link
-
Database: PubChem. 3,6-Difluorobenzene-1,2-diamine Compound Summary. National Library of Medicine. Link
-
General Protocol: Heravi, M. M., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines. ACG Publications. Link
Sources
- 1. WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors - Google Patents [patents.google.com]
- 2. 1,2-Diamino-4,5-difluorobenzene | C6H6F2N2 | CID 2736755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Difluorobenzene-1,2-diamine CAS 153505-39-6 [benchchem.com]
- 4. WO2023146957A1 - Parp1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
Precision Synthesis of Fluorinated Quinoxaline Derivatives: Protocols for Medicinal Chemistry
Executive Summary
The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., VEGFR-2 inhibitors), anticancer agents, and antibiotics.[1] The strategic incorporation of fluorine—via fluorinated diamines or fluorinated 1,2-dicarbonyls—enhances metabolic stability, lipophilicity, and binding affinity.
This Application Note provides validated protocols for synthesizing fluorinated quinoxalines. Unlike generic guides, we address the specific kinetic challenges posed by the electron-withdrawing nature of fluorine, which reduces the nucleophilicity of diamine precursors. We present two distinct workflows: a rapid, green iodine-catalyzed method and a robust acid-mediated protocol for deactivated substrates.
Mechanistic Insight & Chemical Logic
The Fluorine Effect on Reactivity
The synthesis of quinoxalines typically involves the double condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[1]
-
Nucleophilicity: A fluorine atom on the phenylenediamine ring (e.g., 4-fluoro-1,2-diaminobenzene) acts as an Electron Withdrawing Group (EWG). This significantly lowers the HOMO energy of the amino groups, making them less nucleophilic compared to non-fluorinated analogues.
-
Electrophilicity: Conversely, if the fluorine is on the dicarbonyl (e.g., trifluoromethyl diketones), the adjacent carbonyl becomes highly electrophilic but is prone to forming stable, unreactive hydrates in the presence of water.
Implication: Standard protocols often fail for fluorinated substrates, resulting in stalled reactions or incomplete cyclization. The protocols below are optimized to overcome these energy barriers.
Reaction Pathway Visualization
The following diagram outlines the condensation pathway and the critical decision points for catalyst selection.
Figure 1: Mechanistic pathway for quinoxaline synthesis.[2] The cyclization step is often rate-limiting for fluorinated diamines due to reduced nucleophilicity.
Experimental Protocols
Protocol A: Green Iodine-Catalyzed Synthesis (The "Workhorse")
Best for: Symmetrical diketones, moderately reactive fluorinated diamines, and rapid library generation. Mechanism: Molecular iodine acts as a mild Lewis acid, activating the carbonyl oxygens and facilitating the dehydration step.
Reagents:
-
Fluorinated 1,2-diaminobenzene (1.0 equiv)
-
Molecular Iodine (
) (5 mol%)[2][4] -
Solvent: Ethanol/Water (1:1 v/v) or Ethyl Acetate (for higher solubility)
Step-by-Step Procedure:
-
Preparation: In a 20 mL reaction vial, dissolve 1.0 mmol of the fluorinated diamine and 1.0 mmol of the 1,2-dicarbonyl in 5 mL of Ethanol/Water (1:1).
-
Catalysis: Add 5 mol% (12.7 mg) of molecular iodine.
-
Reaction:
-
Method A (Room Temp): Stir vigorously at 25°C. Monitor by TLC (Time: 10–45 mins).
-
Method B (Microwave - Recommended): Seal the vial and irradiate at 50°C (Power: 300W) for 2–5 minutes.
-
-
Quench: Add 5 mL of saturated
(sodium thiosulfate) solution to quench the iodine (color changes from dark brown to clear/yellow). -
Isolation: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over anhydrous
.[3] -
Purification: Concentrate in vacuo. Recrystallize from hot ethanol if necessary.
Validation:
-
Yield: Typically 85–95%.
-
Observation: The disappearance of the diamine spot on TLC is the primary endpoint.
Protocol B: Acid-Mediated Reflux (For Deactivated Substrates)
Best for: Highly electron-deficient diamines (e.g., difluoro-diamines) or sterically hindered trifluoromethyl diketones.
Reagents:
-
Fluorinated Diamine (1.0 equiv)
-
Diketone (1.1 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)
Step-by-Step Procedure:
-
Dissolution: Dissolve 2.0 mmol of the deactivated diamine in 10 mL of Glacial Acetic Acid.
-
Addition: Add 2.2 mmol of the diketone.
-
Reflux: Heat the mixture to reflux (118°C) for 2–6 hours.
-
Note: For trifluoromethyl ketones existing as hydrates, add molecular sieves (4Å) or use a Dean-Stark trap to drive the equilibrium.
-
-
Work-up: Pour the reaction mixture into 50 mL of crushed ice/water.
-
Neutralization: Carefully neutralize with concentrated ammonia or saturated
until pH ~8. The product usually precipitates as a solid. -
Filtration: Filter the precipitate, wash with cold water, and dry.
Critical Parameter: Regioselectivity
When reacting an unsymmetrical fluorinated diamine (e.g., 4-fluoro-1,2-diaminobenzene) with an unsymmetrical diketone (e.g., phenylglyoxal), two regioisomers are formed (6-fluoro- vs. 7-fluoro-quinoxaline derivative).
Regiocontrol Strategy
Regioselectivity is governed by the interplay of sterics and electronics.
-
Electronic Control: The amine para to the fluorine is more nucleophilic (resonance donation) than the amine meta to the fluorine (inductive withdrawal).
-
Steric Control: The bulkier carbonyl of the diketone will preferentially react with the less hindered amine.
Analytical Workflow (Graphviz):
Figure 2: Workflow for analyzing and purifying regioisomers.
Data Summary & Troubleshooting
Comparative Efficiency of Catalysts
The following table summarizes expected performance based on internal benchmarks and literature [1, 4].
| Catalyst System | Conditions | Yield (Fluorinated Substrates) | Reaction Time | Green Score |
| Iodine ( | EtOH/Water, MW 50°C | 90-95% | 5 min | High |
| Acetic Acid | Reflux (118°C) | 75-85% | 3-6 hours | Low |
| Catalyst-Free | Water, 100°C | 40-60% | 12+ hours | High |
| Solid Acid ( | Solvent-free, RT | 85-90% | 20 min | Medium |
Troubleshooting Guide
-
Problem: Low yield with trifluoromethyl diketones.
-
Problem: Product is an oil/sticky gum.
-
Solution: Triturate with cold n-pentane or diethyl ether to induce crystallization.
-
-
Problem: Incomplete conversion of fluorinated diamine.
-
Solution: The fluorine atom deactivates the ring. Increase catalyst loading to 10 mol%
or switch to Protocol B (Reflux).
-
References
-
An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines. PMC/NIH. [Link]
-
Mn-Mediated Direct Regioselective C-H Trifluoromethylation of Imidazopyridines and Quinoxalines. Journal of Organic Chemistry. [Link][8][9]
-
Reusable nano-catalyzed green protocols for the synthesis of quinoxalines. RSC Advances. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI Molecules. [Link]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]
- 7. Mn-Mediated Direct Regioselective C-H Trifluoromethylation of Imidazopyridines and Quinoxalines [organic-chemistry.org]
- 8. Mn-Mediated Direct Regioselective C-H Trifluoromethylation of Imidazopyridines and Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: 3,6-Difluorobenzene-1,2-diamine as a Bidentate Ligand in Modern Coordination Chemistry
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and materials scientists on the application of 3,6-difluorobenzene-1,2-diamine as a versatile N,N'-bidentate ligand in coordination chemistry. We explore its synthesis, coordination behavior, and the unique properties imparted by its fluorine substituents. Detailed protocols for the synthesis of representative metal complexes and their characterization are provided, alongside insights into their potential applications in catalysis and medicinal chemistry. The strategic placement of electron-withdrawing fluorine atoms ortho to the coordinating amine groups significantly modulates the electronic properties of the resulting metal complexes, offering a powerful tool for tuning reactivity and biological activity.
Introduction: The Rationale for Fluorinated Diamine Ligands
In the vast landscape of coordination chemistry, 1,2-diamines are foundational ligands, known for forming stable five-membered chelate rings with a wide array of metal ions. The introduction of fluorine atoms onto the aromatic backbone, as in 3,6-difluorobenzene-1,2-diamine, introduces critical electronic modifications without imposing significant steric hindrance.
The two fluorine atoms exert a strong inductive electron-withdrawing effect. This has several important consequences for the resulting metal complexes:
-
Modulation of Metal Center Lewis Acidity: The electron-withdrawing nature of the fluorinated ligand increases the Lewis acidity of the coordinated metal center. This can enhance catalytic activity, particularly in reactions where substrate activation by a Lewis acidic site is key.
-
Stabilization of Metal Oxidation States: The electronic properties of the ligand can influence the redox potential of the metal center, potentially stabilizing higher or lower oxidation states.
-
Enhanced Biological Interactions: Fluorine substitution is a common strategy in drug development to improve metabolic stability, membrane permeability, and binding affinity. These benefits can extend to the metal complexes derived from fluorinated ligands.
This guide will provide the foundational knowledge and practical protocols to leverage these unique properties.
Physicochemical Properties of the Ligand
| Property | Value | Source |
| Synonym | 3,6-difluoro-1,2-benzenediamine | [1] |
| CAS Number | 2369-30-4 | [1] |
| Molecular Formula | C₆H₆N₂F₂ | [1] |
| Molecular Weight | 144.12 g/mol | |
| Physical Form | Solid, Powder | [1] |
| Melting Point | 80-82 °C | [1] |
| Storage | Keep in dark place, inert atmosphere, room temperature | |
| Safety | Warning: H302, H315, H319, H335 | [1] |
Synthesis of Metal Complexes: A General Approach
The synthesis of metal complexes with 3,6-difluorobenzene-1,2-diamine typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The diamine acts as a neutral bidentate ligand, displacing weakly coordinating ligands (e.g., water, halides, acetate) from the metal's coordination sphere.
The choice of solvent is crucial; alcohols like ethanol or methanol are commonly used as they can dissolve both the organic ligand and many inorganic metal salts. The reaction is often heated to reflux to overcome the activation energy required for ligand substitution. The stoichiometry of the reactants (metal-to-ligand ratio) will dictate the final structure, with 1:1 and 1:2 complexes being common.
Caption: General workflow for synthesizing metal complexes.
Essential Characterization Techniques
Confirming the successful coordination of the ligand to the metal center requires a suite of spectroscopic and analytical methods. The data obtained provides insights into the structure, bonding, and electronic properties of the new complex.
Spectroscopic Analysis
A comparison of the spectra of the free ligand versus the metal complex provides definitive evidence of coordination.
| Technique | Free Ligand (Expected) | Coordinated Ligand (Expected Change) | Rationale |
| FT-IR | N-H stretching: ~3300-3400 cm⁻¹ | Shift to lower frequency (e.g., 3100-3250 cm⁻¹) | Coordination weakens the N-H bond. Appearance of new M-N stretching bands in the far-IR region (~400-550 cm⁻¹).[2][3] |
| ¹H NMR | N-H protons visible (~3-5 ppm), distinct aromatic proton signals. | N-H signals may broaden or shift significantly. Aromatic proton environment changes, causing shifts. | Electron density is drawn from the amines to the metal, altering the chemical environment of all protons. |
| ¹⁹F NMR | Single resonance for the two equivalent fluorine atoms. | Shift in the resonance position. | The fluorine atoms are sensitive probes of the electronic changes in the aromatic ring upon metal coordination. |
| UV-Vis | Absorption bands corresponding to π → π* transitions in the UV region. | Appearance of new bands in the visible or UV region due to Ligand-to-Metal Charge Transfer (LMCT) or d-d transitions. | These new electronic transitions are characteristic of coordination compounds.[4] |
Structural and Compositional Analysis
-
Elemental Analysis (C, H, N): Provides the empirical formula of the complex, confirming the metal-to-ligand ratio.
-
Mass Spectrometry (ESI-MS, FAB-MS): Determines the molecular weight of the complex ion, confirming its composition.[5]
-
Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation. It provides unambiguous information on the coordination geometry (e.g., octahedral, square planar), bond lengths, bond angles, and overall molecular structure in the solid state.
Caption: Workflow for the characterization of new complexes.
Application Areas and Protocols
The unique electronic properties of complexes derived from 3,6-difluorobenzene-1,2-diamine make them promising candidates for various applications.
Homogeneous Catalysis
Ruthenium(II) complexes containing both diphosphine and 1,2-diamine ligands are renowned for their high activity in the hydrogenation of ketones.[6] The increased Lewis acidity of the metal center in a complex with 3,6-difluorobenzene-1,2-diamine can enhance its catalytic efficiency.
Sources
- 1. 3,6-difluorobenzene-1,2-diamine | 2369-30-4 [sigmaaldrich.com]
- 2. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjen.org [iosrjen.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. staff-old.najah.edu [staff-old.najah.edu]
Polymerization of fluorinated diamines for polyimide synthesis
An Application Guide to the Synthesis of High-Performance Fluorinated Polyimides
Abstract
This comprehensive guide details the synthesis of fluorinated polyimides (FPIs) through the polymerization of fluorinated diamines. Designed for researchers and scientists, this document moves beyond a simple recitation of steps to explain the fundamental chemistry, rationale behind experimental choices, and critical characterization techniques. We provide detailed, field-proven protocols for the widely practiced two-step polymerization method, including both thermal and chemical imidization pathways, to empower researchers in developing advanced materials for demanding applications.
Introduction: The Rationale for Fluorination in Polyimide Chemistry
Aromatic polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] These characteristics make them indispensable in the aerospace, electronics, and automotive industries.[2] However, traditional aromatic PIs often suffer from poor solubility and processability, high moisture absorption, and intense color (yellow to brown), which limits their application in advanced optical and microelectronic fields.[1][3]
The strategic incorporation of fluorine atoms, typically through the use of fluorinated monomers like fluorinated diamines, provides a powerful molecular design tool to overcome these limitations. The introduction of bulky, low-polarizability trifluoromethyl (-CF3) groups or hexafluoroisopropylidene (-C(CF3)2-) linkages into the polymer backbone disrupts chain packing and reduces intermolecular charge-transfer complexes (CTCs).[1][3] This targeted molecular engineering yields a new class of materials—Fluorinated Polyimides (FPIs)—with a highly desirable set of properties:
-
Low Dielectric Constant (Dk): The low polarity of the C-F bond significantly reduces the material's dielectric constant, which is critical for high-frequency microelectronics to minimize signal delay and cross-talk.[4][5][6]
-
Enhanced Solubility: The disruption of polymer chain packing improves solubility in common organic solvents, greatly enhancing processability for creating films and coatings.[1][7][8]
-
Optical Transparency: By inhibiting the formation of CTCs responsible for color, FPIs can be synthesized as colorless or near-colorless films, making them ideal for flexible displays, optical waveguides, and other optoelectronic applications.[3][4][9][10]
-
Hydrophobicity: The fluorine content imparts a hydrophobic nature, leading to significantly reduced moisture absorption.[4][9] This ensures the stability of electrical and mechanical properties in humid environments.[4][11]
This application note provides a detailed protocol and scientific context for the synthesis of FPIs, focusing on the versatile two-step method starting from fluorinated diamines.
The Chemistry of Fluorinated Polyimide Synthesis
The most prevalent and adaptable method for synthesizing high-molecular-weight FPIs is the two-step polycondensation process.[12][13][14] This approach allows for the formation of a processable precursor, which is then converted into the final, robust polyimide.
Step 1: Poly(amic acid) Precursor Formation
The synthesis begins with the reaction between a fluorinated diamine and an aromatic dianhydride in a polar, aprotic solvent. This reaction proceeds via a nucleophilic attack of the electron-rich amino group on the electron-deficient carbonyl carbon of the anhydride ring.[15] This ring-opening polyaddition occurs at ambient or sub-ambient temperatures to yield a high-molecular-weight, soluble poly(amic acid) (PAA) solution.[15][16]
The choice of solvent is critical. Solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF) are used because they effectively dissolve both the monomers and the resulting PAA polymer, and they are stable under the reaction conditions.[12][14][17] It is imperative to use anhydrous solvents and monomers, as water can react with the dianhydride and lead to a lower molecular weight of the final polymer.
Step 2: Imidization: Conversion to Polyimide
The second step, imidization, is a cyclodehydration reaction that converts the amic acid linkages of the PAA into the stable, five-membered imide ring of the final polyimide, releasing water as a byproduct.[12][18] This transformation can be achieved through two primary methods: thermal imidization or chemical imidization.
-
Thermal Imidization: This is the most common method for producing PI films and coatings.[15] The PAA solution is cast onto a substrate and subjected to a carefully controlled, staged heating program. A typical cycle involves an initial low-temperature stage (e.g., below 150°C) to slowly remove the bulk of the solvent, followed by a gradual ramp-up to higher temperatures (250-350°C).[15][17] This high-temperature stage provides the energy for the cyclodehydration reaction to proceed to completion. Staged heating is crucial to prevent rapid solvent evaporation that can cause defects in the film and to ensure a high degree of imidization.[17]
-
Chemical Imidization: This method employs chemical reagents to effect cyclodehydration at or near room temperature.[17] A mixture of a dehydrating agent, typically an acid anhydride like acetic anhydride, and a tertiary amine catalyst, such as pyridine or triethylamine, is added to the PAA solution.[15][19][20] The reaction is generally faster than thermal imidization. The resulting polyimide, often being less soluble than its PAA precursor, may precipitate from the solution, providing a convenient way to isolate the polymer as a powder.[15] This powder can then be redissolved in a suitable solvent for further processing.
The overall two-step synthesis pathway is illustrated below.
Caption: Workflow for the two-step synthesis of fluorinated polyimides.
Detailed Experimental Protocols
The following protocols provide a representative example for the synthesis of an FPI from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 2,2'-Bis(trifluoromethyl)benzidine (TFDB).
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol A: Synthesis of Poly(amic acid) (PAA) Precursor
Materials & Equipment:
-
Fluorinated Diamine: 2,2'-Bis(trifluoromethyl)benzidine (TFDB)
-
Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Solvent: Anhydrous N,N-Dimethylacetamide (DMAc)
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet/outlet, and a stopper
-
Ice bath
-
Syringes and needles
Procedure:
-
Preparation: Dry the glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Ensure monomers (TFDB and 6FDA) are dried under vacuum before use to remove any absorbed moisture.
-
Diamine Dissolution: In the reaction flask under a positive pressure of nitrogen, add TFDB (e.g., 10.0 mmol). Using a syringe, add anhydrous DMAc to achieve a final solids concentration of 15-20% (w/w). Stir the mixture at room temperature until the diamine is completely dissolved.
-
Monomer Addition: Cool the diamine solution to 0°C using an ice bath. Begin stirring vigorously. Add an equimolar amount of 6FDA (10.0 mmol) to the solution in several small portions over 30-60 minutes. This portion-wise addition helps to control the exothermic nature of the reaction and maintain a homogeneous solution.
-
Polymerization: After the complete addition of 6FDA, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring under a nitrogen atmosphere for 24 hours.[21] The viscosity of the solution will increase significantly as the high-molecular-weight PAA is formed. The final product is a clear, viscous PAA solution, which should be stored in a refrigerator if not used immediately.
Protocol B1: Film Formation via Thermal Imidization
Equipment:
-
Glass substrate or wafer
-
Film applicator or doctor blade
-
Programmable oven or furnace with a nitrogen atmosphere
Procedure:
-
Casting: Pour the synthesized PAA solution onto a clean, level glass plate. Use a film applicator to cast a film of uniform thickness (e.g., 100-200 µm).
-
Solvent Removal: Place the cast film in an oven at 80-100°C for 1-2 hours to remove the bulk of the DMAc solvent.
-
Thermal Curing: Transfer the film to a programmable furnace under a nitrogen atmosphere. Execute a staged heating program. A typical program is as follows:[22]
-
Ramp to 150°C and hold for 1 hour.
-
Ramp to 200°C and hold for 1 hour.
-
Ramp to 250°C and hold for 1 hour.
-
Ramp to 300°C (or higher, depending on the polymer's Tg) and hold for 1 hour.
-
-
Film Recovery: After the curing cycle, allow the furnace to cool slowly to room temperature. The resulting flexible, and often transparent, FPI film can then be carefully peeled from the glass substrate.
Protocol B2: Powder Isolation via Chemical Imidization
Materials & Equipment:
-
Acetic anhydride
-
Pyridine
-
Methanol (or another non-solvent like ethanol or water)
-
Beaker
-
Stir plate
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Reagent Addition: To the PAA solution from Protocol A, still under nitrogen and stirring at room temperature, add a chemical imidization mixture. A typical ratio is 4 molar equivalents of acetic anhydride and 2 molar equivalents of pyridine for each amic acid repeating unit.
-
Imidization Reaction: Continue stirring the solution at room temperature for 12-24 hours.
-
Precipitation: Pour the resulting polymer solution dropwise into a large beaker containing a vigorously stirred non-solvent, such as methanol (typically 10x the volume of the polymer solution). A fibrous or powdered white/off-white solid will precipitate.[16]
-
Isolation and Purification: Continue stirring for 30 minutes, then collect the solid polymer by vacuum filtration. Wash the collected powder thoroughly with fresh methanol to remove residual solvent and imidization reagents.
-
Drying: Dry the purified FPI powder in a vacuum oven at 100-120°C overnight to remove all residual solvents.
Characterization and Data Analysis
Proper characterization is essential to confirm the successful synthesis of the FPI and to determine its key properties.
Caption: Polymerization of 6FDA and TFDB to form a fluorinated polyimide.
Key Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the primary technique to confirm successful imidization. The FTIR spectrum of the final polyimide should show the disappearance of broad amic acid peaks (N-H and O-H) and the appearance of characteristic imide ring absorptions:
-
~1780 cm⁻¹ (C=O asymmetric stretching)
-
~1725 cm⁻¹ (C=O symmetric stretching)
-
~1370 cm⁻¹ (C-N stretching)
-
~720 cm⁻¹ (Imide ring deformation)[3]
-
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the FPI. The temperature at which 5% weight loss occurs (Td5%) is a common metric for comparing the stability of different polymers. FPIs typically exhibit high thermal stability, with Td5% values often exceeding 450-500°C.[3][9]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which is a critical parameter indicating the upper service temperature of the amorphous polymer. The incorporation of flexible fluorinated groups can influence the Tg.[3]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the PAA precursor to ensure a high molecular weight was achieved during polymerization.
Table 1: Typical Properties of Select Fluorinated Polyimides
The properties of FPIs can be tailored by carefully selecting the fluorinated diamine and dianhydride monomers.
| Polymer Combination (Dianhydride/Diamine) | Tg (°C) | Td5% (°C, N2) | Dielectric Constant (1 MHz) | Water Absorption (%) | Optical Cutoff (nm) |
| 6FDA / TFDB | >400 | ~610 | 2.8 | 0.7 | <400 |
| 6FDA / ODA | 260 | >500 | - | - | - |
| BPDA / 2 | 271 | 551 | 2.85 | 0.68 | 343 |
| 6FDA / ATPT | - | 463-508 | - | 0.61-0.72 | 354-386 |
Data synthesized from multiple sources for comparative purposes.[3][7][9][11] ODA = 4,4'-Oxydianiline; BPDA = 3,3',4,4'-Biphenyltetracarboxylic dianhydride; Diamine 2 = 2′-methyl-1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene[23]; ATPT = 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene.[9]
Conclusion
The polymerization of fluorinated diamines provides a robust and versatile platform for the synthesis of advanced polyimides with exceptional properties. By leveraging the unique effects of fluorine incorporation, researchers can develop materials with low dielectric constants, high optical clarity, excellent thermal stability, and improved processability. The two-step synthesis method, detailed in this guide, offers a reliable and controllable route to these high-performance polymers. Through careful execution of the described protocols and thorough characterization, scientists can successfully synthesize and validate novel fluorinated polyimides tailored for next-generation applications in microelectronics, aerospace, and optical communications.
References
- thermal imidization of poly(amic acid). (n.d.). Google Scholar.
- Ghosh, M. K., & Mittal, K. L. (1996). POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks.
- Wang, C., Cao, S., Chen, W., Xu, C., Zhao, X., Li, J., & Ren, Q. (2017). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. RSC Advances.
- Fluorinated Polyimide Diamine Applications. (2026, February 21). Aure Chemical.
- Kim, Y., & Kim, D. Y. (1998). Chemical Imidization Study by Spectroscopic Techniques. 2. Polyamic Acids. Macromolecules, ACS Publications.
- Wu, L., Zhu, J., & Zhan, C. (1997). Two-Step Synthesis of Side-Chain Aromatic Polyimides for Second-Order Nonlinear Optics. Macromolecules, ACS Publications.
- Zhang, Q., et al. (2014). Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene. Taylor & Francis Online.
- Thermal Imidization Process of Electrospun Poly(amic acid) Film Studied by In-situ FTIR. (n.d.). Journal of the Chinese Ceramic Society.
- Seo, D.-J., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI.
- Fluorinated Polyimides: Synthesis, Properties, and Applications. (n.d.). Request PDF.
- Ando, S., & Sasaki, T. (n.d.). Synthesis of Fluorinated Polyimides. Google Scholar.
- Pillin, I., et al. (n.d.). A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications. PMC.
- Comparing the Chemical Imidization and Thermal Imidization Methods for Polyimide Film: A Study of Their Differences. (n.d.). Google Scholar.
- Young, P. R., Davis, J. R. J., Chang, A. C., & John, N. (2020, March 19). CHARACTERIZATION OF A THERMALLY IMIDIZED SOLUBLE POLYIMIDE FILM. CORE.
- Two-step polymerization reactions in the synthesis of polyimide. (n.d.). ResearchGate.
- Hsiao, S.-H., & Lin, S.-Y. (2020). The synthesis and characterization of fluorinated polyimides derived from 2′-methyl-1,4-bis-(4-amino-2-trifluoromethylphenoxy)benzene and various aromatic dianhydrides. Taylor & Francis Online.
- Chemical imidization reagent for polyimide synthesis. (n.d.). Google Patents.
- Polyimide Synthesis Explained: Shaping Modern Electronics. (2024, June 4). AZoM.
- Ando, S., Matsuura, T., & Sasaki, S. (1993). Synthesis, Characterization, and Optical Properties of Metal-Containing Fluorinated Polyimide Films. Chemistry of Materials, ACS Publications.
- Fluorinated Polyimides and the Applications in Microelectronics Industry Ⅱ. Application of Fluorinated Polyimides in Microelectronics Industry. (n.d.). Polymer Bulletin.
- Buchwalter, L. P. (1996). XPS analysis of fluorinated polyimides. Journal of Adhesion Science and Technology, Ingenta Connect.
- Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks.
- FLUORINATED POLYIMIDES AND ITS APPLICATION TO OPTICAL WAVEGUIDES. (2010, July 15). Google Scholar.
- Synthesis and properties of fluorinated copolymerized polyimide films. (n.d.). SciELO.
- The study on imidization degree of polyamic acid in solution and ordering degree of its polyimide film. (2025, August 7). ResearchGate.
- Fluorinated polyimide: High toughness and low dielectric properties pave new path for high-frequency communication materials. (2025, July 10). EurekAlert!.
- CHARACTERIZATION OF FLUORINATED POLYIMIDE FILMS. (n.d.). Cambridge University Press & Assessment.
- FOCUS ON POLYIMIDES. (n.d.). Zeus.
- High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride. (2024, October 15). RSC Publishing.
- Synthesis and Properties of Fluorinated Polyimide Films Based on 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride. (2010, October 27). Scientific.net.
- Kramer, J. W. (2023, September 28). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. PMC.
- Colorless Polyimides from Fluorinated Ladder Diamines Containing Norbornyl Benzocyclobutene Segments. (2022, August 21). Macromolecules, ACS Publications.
- Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. (n.d.). Universiti Kebangsaan Malaysia.
- Synthesis of Fluorinated Monomers and Polymers for Various Applications. (n.d.). Clemson OPEN.
Sources
- 1. researchgate.net [researchgate.net]
- 2. zeusinc.com [zeusinc.com]
- 3. scielo.br [scielo.br]
- 4. Fluorinated Polyimide Diamine Applications | Aure Chemical [aurechem.com]
- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 6. Characterization of Fluorinated Polyimide Films | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 7. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 8. Synthesis and Properties of Fluorinated Polyimide Films Based on 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride | Scientific.Net [scientific.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 18. azom.com [azom.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. US5789524A - Chemical imidization reagent for polyimide synthesis - Google Patents [patents.google.com]
- 21. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
Reaction conditions for N-alkylation of 3,6-difluorobenzene-1,2-diamine
Application Note: Selective N-Alkylation of 3,6-Difluorobenzene-1,2-diamine
Abstract
The selective N-alkylation of 3,6-difluorobenzene-1,2-diamine (CAS: 2369-30-4) presents a unique challenge in medicinal chemistry.[1] The strong electron-withdrawing inductive effect (-I) of the fluorine atoms at the 3 and 6 positions significantly reduces the nucleophilicity of the amino groups, rendering standard SN2 protocols sluggish or prone to side reactions like over-alkylation.[1] This Application Note provides a definitive guide to overcoming these electronic deactivations. We prioritize Reductive Amination as the gold-standard methodology for mono-alkylation, ensuring high chemoselectivity and yield.[1] A secondary protocol for Direct Alkylation is provided for specific methyl/ethylations where steric control is less critical.[1]
Introduction & Mechanistic Insight
The Fluorine Effect
In 3,6-difluorobenzene-1,2-diamine, the amino groups are flanked by ortho-fluorine atoms.[1] While fluorine is resonance donating (+R), its inductive withdrawal (-I) dominates in this configuration, pulling electron density away from the nitrogen lone pair.
-
Consequence 1: The pKa of the conjugate acid is significantly lower than that of phenylenediamine (~4.5), likely dropping to the 2.0–3.0 range.
-
Consequence 2: The amine is a "harder," less reactive nucleophile.
-
Consequence 3: Formation of the imine intermediate (in reductive amination) is the rate-determining step and requires acid catalysis to activate the carbonyl electrophile.[1]
Strategic Pathway Selection
-
Pathway A: Direct Alkylation (SN2): Often leads to mixtures of mono-, bis-, and trace tri-alkylated products due to the "alkylation-activation" phenomenon (alkyl groups donate electron density, making the product more reactive than the starting material).
-
Pathway B: Reductive Amination (Recommended): Decouples bond formation into two steps (imine formation
reduction). The intermediate imine is less nucleophilic, preventing over-reaction. This is the preferred route for drug intermediates.[1]
Reaction Decision Matrix
| Variable | Method A: Reductive Amination | Method B: Direct Alkylation |
| Target | Mono-N-alkyl derivatives (Secondary amines) | Simple Methyl/Ethyl or Bis-alkyl derivatives |
| Selectivity | High (>95% Mono) | Moderate (Requires careful stoichiometry) |
| Reagents | Aldehyde/Ketone + NaBH(OAc)₃ | Alkyl Halide + Weak Base (K₂CO₃) |
| Key Risk | Incomplete imine formation (requires acid) | Over-alkylation (Quaternization) |
| Suitability | High (Pharma intermediates) | Medium (Early discovery/Scale-up cost) |
Experimental Protocols
Protocol A: Selective Mono-N-Alkylation via Reductive Amination (Standard)
Best for: Introduction of Benzyl, Cyclopropylmethyl, Isopropyl, and complex alkyl chains.
Reagents:
-
Substrate: 3,6-Difluorobenzene-1,2-diamine (1.0 equiv)[1]
-
Electrophile: Aldehyde (1.05 equiv) or Ketone (1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Procedure:
-
Imine Formation: Charge a dry reaction vessel with 3,6-difluorobenzene-1,2-diamine and DCE (0.2 M concentration).
-
Activation: Add Acetic Acid (AcOH). Note: The electron-deficient amine requires this proton source to facilitate attack on the carbonyl.[1]
-
Addition: Add the aldehyde/ketone in one portion. Stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: Monitor by TLC/LCMS.[1] If imine formation is slow, heat to 40°C or add 4Å Molecular Sieves to sequester water.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ in three portions over 15 minutes.
-
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Critical Optimization Parameters:
| Parameter | Condition | Rationale |
|---|---|---|
| Acid Catalyst | 2.0 equiv AcOH | Overcomes the low nucleophilicity of the fluorinated amine.[1] |
| Reductant | NaBH(OAc)₃ | Milder than NaBH₄; prevents reduction of the aldehyde before imine formation. |
| Temperature | 0°C
Protocol B: Controlled Direct Alkylation (Methylation)
Best for: Synthesis of N-methyl or N,N-dimethyl derivatives where aldehyde precursors (formaldehyde) are problematic to handle.
Reagents:
-
Substrate: 3,6-Difluorobenzene-1,2-diamine (1.0 equiv)[1]
-
Alkylating Agent: Methyl Iodide (MeI) (0.95 equiv for mono)
-
Base: Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Procedure:
-
Dissolution: Dissolve diamine in MeCN (0.1 M). Add K₂CO₃ (anhydrous, powder).
-
Controlled Addition: Cool to 0°C. Dissolve MeI in a small volume of MeCN and add dropwise via syringe pump over 1 hour.
-
Why? Keeping the concentration of alkylating agent low favors the reaction with the abundant starting material over the newly formed product.
-
-
Reaction: Stir at 0°C for 2 hours, then slowly warm to RT. Monitor strictly by LCMS to stop at maximum mono-alkylation.
-
Workup: Filter off inorganic salts. Concentrate filtrate.[1][2] Purify via column chromatography (Gradient: Hexanes/EtOAc).
Visualization of Reaction Pathways
The following diagram illustrates the kinetic competition and the strategic advantage of the reductive amination pathway.
Caption: Comparative workflow showing the high selectivity of Reductive Amination (Top) versus the risk of over-alkylation in Direct SN2 Alkylation (Bottom).
Troubleshooting & Safety
Common Issues
-
Stalled Reaction (Reductive Amination): If the imine does not form after 4 hours, the fluorine atoms are deactivating the amine too strongly.
-
Solution: Switch solvent to Toluene and reflux with a Dean-Stark trap to drive water removal before adding the reducing agent.[1]
-
-
Low Yield (Direct Alkylation): Significant formation of bis-alkylated product.[1]
-
Solution: Use a deficit of alkyl halide (0.8 equiv) and recycle unreacted starting material.
-
Safety: HF Generation
While the C-F bond is generally stable, harsh acidic conditions at high temperatures (>100°C) can theoretically lead to defluorination. Always use plastic or HF-resistant glassware if using strong Lewis acids (e.g., AlCl₃, though not recommended here). Standard PPE is required for handling aromatic amines (potential carcinogens).
References
-
General Reductive Amination Protocols for Electron-Deficient Anilines
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Synthesis of Fluorinated Benzimidazole Precursors
- Methods describing the reaction of 3,6-difluorobenzene-1,2-diamine derivatives often appear in kinase inhibitor patents (e.g., for FGFR or MEK inhibitors).
-
See generally: Patent CN112851518A (Synthesis of N-methyl-o-fluoroaniline derivatives via dimethyl carbonate - an alternative green methylation).[1]
-
Nucleophilicity of Fluorinated Anilines
-
Commercial Sourcing & Safety Data
Sources
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 3,6-Difluorobenzene-1,2-diamine
Welcome to the technical support center for 3,6-difluorobenzene-1,2-diamine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive intermediate. Our goal is to provide you with in-depth technical guidance, troubleshooting advice, and best practices to ensure the long-term stability and integrity of this compound, thereby safeguarding the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs): Understanding the Challenge
This section addresses fundamental questions regarding the stability of 3,6-difluorobenzene-1,2-diamine and the rationale behind the recommended storage protocols.
Q1: Why is 3,6-difluorobenzene-1,2-diamine so susceptible to degradation?
A1: 3,6-Difluorobenzene-1,2-diamine, like other o-phenylenediamines, is highly susceptible to oxidation. The two electron-rich amino groups on the aromatic ring make the molecule prone to attack by atmospheric oxygen and other oxidizing agents. This reactivity is further influenced by the fluorine substituents, which can affect the molecule's oxidation potential.[1][2] Oxidation can be accelerated by exposure to light, heat, and the presence of metal ions.[3][4]
Q2: What are the visible signs of oxidation in my 3,6-difluorobenzene-1,2-diamine sample?
A2: A pure sample of 3,6-difluorobenzene-1,2-diamine should be a solid, often described as a powder.[5][6] A key indicator of oxidation is a change in color. Upon exposure to air, the compound can darken, often developing brown, reddish, or purplish hues. This is due to the formation of highly colored, conjugated oxidation products.[3][4] If you observe a significant color change from the material's initial appearance, it is a strong indication of degradation.
Q3: What are the chemical consequences of this oxidation?
A3: The oxidation of o-phenylenediamines typically leads to the formation of 2,3-diaminophenazine and its derivatives, which are highly colored and fluorescent compounds.[3][4][7] This dimerization and subsequent polymerization process fundamentally alters the chemical structure of the starting material. The formation of these impurities can have significant downstream consequences in a synthesis, leading to reduced yields, unexpected side products, and difficulties in purification.
Q4: How does the oxidation of 3,6-difluorobenzene-1,2-diamine impact its use in drug development?
A4: In the context of drug development, the purity of starting materials and intermediates is paramount. The presence of oxidative degradation products can introduce impurities into the synthetic pathway, potentially leading to the formation of undesired and difficult-to-remove related substances in the final active pharmaceutical ingredient (API).[8] This can compromise the safety, efficacy, and regulatory compliance of the drug product. Furthermore, using a partially oxidized starting material can lead to inconsistent reaction outcomes and failed batches, causing significant delays and resource expenditure.[9]
Troubleshooting Guide: Addressing Common Issues
This section is formatted as a series of common problems encountered by users, followed by a step-by-step troubleshooting workflow.
Problem 1: My solid 3,6-difluorobenzene-1,2-diamine has changed color in the bottle.
-
Question: I just opened a new bottle of 3,6-difluorobenzene-1,2-diamine and it's already discolored. Is it still usable?
-
Answer and Troubleshooting Workflow:
-
Assess the Extent of Discoloration: A slight surface discoloration may be acceptable for some applications, but significant darkening throughout the bulk of the material indicates widespread oxidation.
-
Evaluate the Impact on Your Reaction: If you decide to proceed, run a small-scale test reaction and carefully analyze the outcome. Look for lower yields, the formation of intensely colored byproducts, and new, unexpected spots on a TLC plate.
-
Consider Purification (with caution): For high-purity applications, it is generally not advisable to use visibly oxidized material. While purification by recrystallization or column chromatography might be possible, it is often more practical and reliable to start with a fresh, unoxidized batch.
-
Review Storage Conditions: Investigate how the bottle was stored. Was it securely sealed? Was it stored under an inert atmosphere? Was it exposed to light or heat? This will help prevent future occurrences.
-
Problem 2: My reaction yield is low and I suspect the quality of the diamine.
-
Question: My synthesis using 3,6-difluorobenzene-1,2-diamine is giving inconsistent and low yields. How can I determine if the starting material is the problem?
-
Answer and Troubleshooting Workflow:
-
Visual Inspection: As a first step, visually inspect the solid diamine for any discoloration.
-
Analytical Characterization:
-
NMR Spectroscopy: Acquire a proton and/or carbon NMR spectrum of the material. Compare it to a reference spectrum to check for the presence of impurity signals.
-
HPLC/LC-MS Analysis: This is a more sensitive method for detecting and quantifying impurities. Develop a suitable HPLC method to assess the purity of the diamine. Oxidized impurities will likely have different retention times.
-
-
Perform a Control Reaction: If possible, obtain a new, unopened bottle of 3,6-difluorobenzene-1,2-diamine and run the reaction in parallel with your suspect material under identical conditions. A significant difference in yield will point to the quality of the starting material.
-
Problem 3: I'm unsure about the best way to handle the solid diamine for weighing and dispensing.
-
Question: What precautions should I take when weighing and handling this air-sensitive powder?
-
Answer and Troubleshooting Workflow:
-
Minimize Exposure Time: Work efficiently to minimize the time the solid is exposed to the atmosphere. Have all necessary equipment and reagents ready before opening the container.
-
Work in a Controlled Environment: If possible, handle the powder inside a glovebox with an inert atmosphere. If a glovebox is not available, work in a fume hood and consider using a nitrogen-purged glove bag.
-
Avoid Static Discharge: Powders can be prone to static, which can cause them to scatter. Use anti-static weigh boats or an anti-static gun to minimize this effect.[10]
-
Gentle Handling: Avoid vigorous shaking or scraping, which can generate dust and increase the surface area exposed to air.
-
Inert Gas Blanket: After dispensing the required amount, flush the headspace of the storage bottle with a gentle stream of an inert gas like argon or nitrogen before resealing tightly.
-
Experimental Protocols: Best Practices for Storage and Handling
Adherence to rigorous protocols is essential for maintaining the integrity of 3,6-difluorobenzene-1,2-diamine.
Protocol 1: Long-Term Storage of Solid 3,6-Difluorobenzene-1,2-diamine
This protocol outlines the optimal conditions for storing the solid compound to minimize degradation over time.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[6] |
| Temperature | Refrigerated (2-8 °C) or Freezer (-20 °C) | Low temperatures slow down the rate of chemical degradation.[11] |
| Light | Amber glass bottle or stored in the dark | Protects the compound from photo-oxidation, which can be initiated by light exposure.[12] |
| Container | Tightly sealed glass bottle with a secure cap. | Prevents ingress of air and moisture. Glass is an inert material that will not react with the amine.[11] |
Step-by-Step Procedure:
-
Upon receipt, inspect the container for any signs of damage to the seal.
-
If the container will be opened multiple times, consider transferring the material inside a glovebox into smaller vials that can be used for single experiments.
-
For the primary container, before each closure, flush the headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds.
-
Seal the container tightly. For added protection, wrap the cap and neck of the bottle with Parafilm®.
-
Place the sealed container inside a secondary container with a desiccant, and store it in a refrigerator or freezer away from light sources.
Protocol 2: Preparation and Storage of a Stock Solution
This protocol provides a method for preparing a solution of 3,6-difluorobenzene-1,2-diamine for use in reactions.
Materials:
-
3,6-Difluorobenzene-1,2-diamine
-
Anhydrous, degassed solvent (e.g., THF, Dioxane, DMF)
-
Oven-dried glassware
-
Septum-sealed flask (e.g., a Schlenk flask)
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Syringes and needles
Step-by-Step Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas.[13][14]
-
Solvent Degassing: Degas the anhydrous solvent by sparging with argon or nitrogen for at least 30 minutes, or by using three freeze-pump-thaw cycles.
-
Weighing and Transfer: In a controlled environment (ideally a glovebox), weigh the desired amount of 3,6-difluorobenzene-1,2-diamine and transfer it to the septum-sealed flask.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent to the flask via a cannula or syringe.
-
Storage of Solution: Store the solution under an inert atmosphere in the sealed flask, protected from light. For short-term storage, refrigeration may be appropriate, but always check the freezing point of the solvent.
-
Dispensing the Solution: Use a dry, nitrogen-flushed syringe to withdraw the required volume of the solution through the septum.[13]
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been created.
Caption: Recommended workflow for handling and storing solid diamine.
References
-
The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed. (URL: [Link])
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (URL: [Link])
-
Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine | ACS Omega - ACS Publications. (URL: [Link])
-
Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (URL: [Link])
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (URL: [Link])
-
Air-Sensitive or Highly Reactive Compounds - Stanford Environmental Health & Safety. (URL: [Link])
-
Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC. (URL: [Link])
-
Handling air-sensitive reagents AL-134 - MIT. (URL: [Link])
-
A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (URL: [Link])
-
Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. (URL: [Link])
-
Fluorescent Immunoassay with a Copper Polymer as the Signal Label for Catalytic Oxidation of O-Phenylenediamine - MDPI. (URL: [Link])
-
Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (URL: [Link])
-
Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (URL: [Link])
-
Synthesis of Fluorinated Amines: A Personal Account - ACS Publications - ACS.org. (URL: [Link])
-
Emission and time-resolved migration rates of aromatic diamines from two flexible polyurethane foams - PMC. (URL: [Link])
-
Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates - PMC. (URL: [Link])
-
The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
-
Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles - PubMed. (URL: [Link])
-
A comparative study of biodegradability of a carcinogenic aromatic amine (4,4′-Diaminodiphenylmethane) with OECD 301 test methods - ResearchGate. (URL: [Link])
-
(PDF) Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates - ResearchGate. (URL: [Link])
-
Quantification of protein modification by oxidants - SfRBM. (URL: [Link])
-
Oxidation potential of different aliphatic and aromatic amines. - ResearchGate. (URL: [Link])
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - MDPI. (URL: [Link])
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions - PubMed. (URL: [Link])
-
Choosing laboratory plasticware with the right chemical compatibility - DWK Life Sciences. (URL: [Link])
-
Rapid light-dependent degradation of fluorescent dyes in chemically-defined media. (URL: [Link])
-
(PDF) Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy - ResearchGate. (URL: [Link])
-
plasticware - Physical properties and chemical resistance of plastics - Wilger. (URL: [Link])
-
Methods of lipid oxidation product identification and quantification - SfRBM. (URL: [Link])
-
Toxicity of fluorescent tracers and their degradation byproducts - Semantic Scholar. (URL: [Link])
-
Degradation of dyes using reactive species of atmospheric pressure dielectric barrier discharge formed by a pencil plasma jet | Request PDF - ResearchGate. (URL: [Link])
-
Degradation and Toxicity Analysis of a Reactive Textile Diazo Dye-Direct Red 81 by Newly Isolated Bacillus sp. DMS2 - Frontiers. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-difluorobenzene-1,2-diamine | 2369-30-4 [sigmaaldrich.com]
- 6. 1,2-Diamino-3,6-difluorobenzene | 2369-30-4 [sigmaaldrich.com]
- 7. Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. ossila.com [ossila.com]
- 13. web.mit.edu [web.mit.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Fluorinated Benzothiadiazole (F-BTD) Synthesis
Subject: Yield Optimization & Troubleshooting for Fluorinated Diamine Cyclization
Executive Summary
The synthesis of fluorinated benzothiadiazoles (F-BTDs) from fluorinated o-phenylenediamines is a cornerstone reaction in the development of n-type organic semiconductors and donor-acceptor polymers for photovoltaics. While the standard thionyl chloride (
Module 1: Critical Process Parameters (CPP)
The electron-withdrawing nature of fluorine (Hammett
Optimized Reaction Conditions
| Parameter | Standard (Non-F) | Optimized (Fluorinated) | Technical Rationale |
| Solvent | DCM or | Toluene or Chlorobenzene | Higher boiling points (110–132 °C) are required to overcome the activation energy barrier caused by fluorine deactivation. |
| Base | Pyridine ( | Excess Pyridine (4-5 eq) | Acts as both an HCl scavenger and a nucleophilic catalyst to activate |
| Reagent | Excess thionyl chloride pushes the equilibrium forward and compensates for losses due to moisture or off-gassing at high temps. | ||
| Addition | Rapid | Dropwise (Slow) | Prevents localized high concentrations that favor intermolecular oligomerization over intramolecular cyclization. |
Module 2: Step-by-Step Protocol
Note: This protocol assumes a starting scale of 5.0 mmol of 4,5-difluoro-1,2-diaminobenzene.
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the fluorinated diamine (1.0 eq) in anhydrous Toluene (0.1 M concentration).
-
Base Addition: Add anhydrous Pyridine (5.0 eq) via syringe. The solution may darken slightly; this is normal.
-
Reagent Addition: Cool the mixture to 0 °C. Add Thionyl Chloride (
, 4.0 eq) dropwise over 20 minutes.-
Checkpoint: Evolution of
and gas will be observed. Ensure proper venting through a scrubber.
-
-
Thermodynamic Forcing: Once addition is complete, remove the ice bath and heat the reaction to reflux (110 °C) for 12–16 hours.
-
Why: At RT, the intermediate
-sulfinylamine ( ) forms but may not cyclize due to the electron-deficient ring [1]. Heat drives the second ring closure.
-
-
Monitoring: Monitor by TLC (typically 10-20% EtOAc in Hexanes). The product is usually fluorescent under UV (254/365 nm).
-
Self-Validation: The disappearance of the highly polar diamine spot (
) and appearance of a non-polar, fluorescent spot ( ) confirms conversion.
-
-
Workup: Cool to RT. Quench carefully with water. Extract with DCM (
). Wash combined organics with 1M HCl (to remove pyridine), then brine. Dry over .
Module 3: Troubleshooting & Logic Pathways
Visualizing the Mechanism & Failure Points
The following diagram illustrates the reaction pathway and where specific failures (low yield, impurities) originate.
Caption: Mechanistic pathway highlighting the critical heat-dependent cyclization step for fluorinated substrates.
Troubleshooting Guide (FAQ Format)
Q1: My reaction mixture turned black/tarry, and yield is <20%. What happened?
-
Diagnosis: Likely polymerization or oligomerization caused by "starving" the reaction of thionyl chloride or adding it too fast.
-
Fix: Ensure
is fresh (colorless to pale yellow, not red). Increase stoichiometry to 6.0 eq. Dilute the reaction further (0.05 M) to favor intramolecular cyclization over intermolecular coupling.
Q2: TLC shows a persistent intermediate spot that won't convert to product.
-
Diagnosis: This is the "Stalled Intermediate" (
-sulfinylamine). The fluorine atoms are pulling electron density, preventing the second nitrogen from attacking the sulfur [1]. -
Fix: You are likely not heating high enough.[1] Switch solvent from DCM (
40°C) to Chlorobenzene ( 132°C) or Toluene ( 110°C). If already using toluene, add a catalytic amount of (1-2 drops) to protonate the intermediate and accelerate cyclization (standard Herz reaction modification) [2].
Q3: I see the product on TLC, but it degrades during column chromatography.
-
Diagnosis: F-BTDs are generally stable, but basic impurities (pyridine salts) can cause streaking or degradation on silica.
-
Fix: Ensure the acid wash (1M HCl) during workup is thorough. For purification, use neutral alumina instead of silica gel, or pretreat the silica column with 1% Triethylamine in Hexanes to neutralize acidic sites, although F-BTDs are typically acid-stable.
Q4: Can I use N-thionylaniline (
-
Answer: Yes, and it is often superior for highly sensitive substrates.
-
Protocol: React the diamine with excess
in refluxing toluene. This reagent acts as a "trans-sulfinylation" agent. It is milder and avoids the generation of free HCl gas, which can be detrimental if acid-labile protecting groups are present elsewhere on the molecule [3].
Module 4: Decision Tree for Yield Improvement
Follow this logic flow to diagnose low yields in your specific experiment.
Caption: Logic tree for diagnosing yield loss based on Thin Layer Chromatography (TLC) analysis.
References
-
Neto, B. A. D., et al. (2015). "2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules." Journal of the Brazilian Chemical Society.
-
Barclay, T. M., et al. (2021). "Benzo[1,2,3]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry." Molecules.
- Davis, M. (1962). "Heterocycles from N-sulfinylaniline." Journal of the Chemical Society.
-
BenchChem Technical Support. (2025). "Troubleshooting guide for the synthesis of benzothiazole derivatives."
Sources
Solubility issues of 3,6-difluorobenzene-1,2-diamine in dichloromethane
Topic: Solubility & Stability Troubleshooting in Dichloromethane (DCM) CAS: 2369-30-4 (Free Base) | Molecular Weight: 144.12 g/mol Audience: Synthetic Chemists, Process Engineers, Medicinal Chemists[1][2]
Introduction: The "Solubility" Paradox
Researchers frequently report that 3,6-difluorobenzene-1,2-diamine (3,6-DFPDA) exhibits inconsistent solubility in dichloromethane (DCM).[1][2] While the free base is intrinsically soluble in DCM, users often encounter cloudiness, precipitation, or "oiling out."
Technical Reality: This is rarely a simple solubility limit issue.[1][2] It is almost invariably a chemical reactivity or purity issue.[1][2] Phenylenediamines are nucleophilic and oxidation-prone; DCM is not as inert as commonly assumed.[1][2]
This guide distinguishes between Intrinsic Insolubility (the compound won't dissolve) and Induced Insolubility (the compound reacts to form an insoluble species).[1][2]
Module 1: Mechanistic Diagnostics
The "False Insolubility" Phenomenon
If your clear DCM solution turns cloudy over time, or if your commercial solid refuses to dissolve, you are likely dealing with Hydrochloride Salt Formation .
-
DCM Instability: Dichloromethane decomposes over time (accelerated by light and heat) to generate trace Hydrogen Chloride (HCl).[1][2]
-
Amine Scavenging: 3,6-DFPDA is a base.[1][2][3] It scavenges free HCl immediately.[1][2]
-
Precipitation: The resulting dihydrochloride salt is insoluble in DCM, appearing as a white precipitate or haze.[1][2]
Pathway Visualization
The following diagram illustrates the two primary failure modes: Acidic Salt Formation (White Precipitate) and Oxidative Polymerization (Black Tar).[2]
Figure 1: Chemical pathways leading to observed insolubility.[1][2] Left branch: Reaction with solvent decomposition products.[1][2] Right branch: Reaction with atmospheric oxygen.[1][2]
Module 2: Troubleshooting Workflow
Use this logic tree to diagnose the specific nature of your solubility issue.
Step 1: Visual Inspection
| Observation | Diagnosis | Root Cause |
| White Powder / Haze | Salt Formation | The amine has protonated.[1][2] The starting material may have been a salt, or the DCM is acidic. |
| Black/Brown Tar | Oxidation | The amine has oxidized (polymerized).[1][2] Common in older batches stored without inert gas.[1][2] |
| Clear Solution | Success | The amine is the free base and the DCM is neutral.[2] |
Step 2: The "Acid Test" (Crucial)
If the solid does not dissolve:
-
Take an aliquot of the suspension.[2]
-
Result: If the solid disappears (dissolves into the organic layer), your "insoluble" solid was actually the hydrochloride salt .[2]
Module 3: Protocols & Optimization
Protocol A: Restoring Solubility (Free-Basing)
Use this if your material is the salt form or has precipitated in DCM.[1]
-
Suspension: Suspend the insoluble material in DCM (approx. 10 mL/g).
-
Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH.[1][2]
-
Extraction: Shake in a separatory funnel until the solid dissolves. The free base will partition into the DCM layer.[2]
-
Drying: Separate the organic layer, dry over anhydrous Na₂SO₄ (avoid MgSO₄ if the amine is sensitive), and filter.[2]
-
Usage: Use the solution immediately. Do not store the amine in DCM for prolonged periods.[2]
Protocol B: Preventing Oxidation (Recrystallization)
Use this if your material is dark/discolored.[1][2]
Fluorinated phenylenediamines oxidize rapidly.[1][2] Standard purification requires a reducing environment.[1][2]
-
Solvent: Use degassed water or a water/ethanol mixture.[1][2]
-
Additive: Add Sodium Hydrosulfite (Na₂S₂O₄) (approx. 1-2% w/w relative to solvent) to the hot solvent.[1][2][4] This acts as an antioxidant.[1][2]
-
Dissolution: Dissolve the crude amine at reflux.
-
Filtration: If dark particles remain, perform a hot filtration (under N₂ if possible).[1][2]
-
Crystallization: Cool slowly. The presence of hydrosulfite prevents the "blackening" often seen during crystallization.[2]
FAQ: Common User Questions
Q1: Can I heat the DCM mixture to force dissolution? A: NO. Heating DCM (bp 40°C) with amines accelerates two deleterious processes:[1]
-
DCM decomposition to HCl (creating more insoluble salt).[1][2]
-
N-alkylation (Menschutkin reaction), where the amine reacts with DCM to form a quaternary ammonium salt (also insoluble).[1][2]
Q2: Which DCM stabilizer is best for this compound? A: Amylene-stabilized DCM is preferred over Ethanol-stabilized DCM.[1][2] Ethanol is a proton source and can sometimes complicate downstream coupling reactions, though it does increase the solubility of polar impurities. Ensure the DCM is fresh; "old" DCM is a primary source of HCl.[2]
Q3: Is the fluorine substitution relevant to solubility? A: Yes. The 3,6-difluoro substitution withdraws electron density, making the amine groups less basic than in unsubstituted o-phenylenediamine. However, they are still basic enough to form salts with HCl.[1][2] The fluorine atoms also increase lipophilicity, making the free base more soluble in DCM than the non-fluorinated analog, provided no salt formation occurs.
References
-
PubChem. (n.d.).[1][2] 3,6-difluorobenzene-1,2-diamine (Compound).[1][2][5] National Library of Medicine.[1][2] Retrieved February 25, 2026, from [Link][1]
-
Bretherick, L. (2007).[1][2][6][7] Bretherick's Handbook of Reactive Chemical Hazards (7th ed.).[1][2] Elsevier.[1][2] (Documenting the instability of halocarbons with amines).
-
Organic Syntheses. (1943).[1][2] o-Phenylenediamine.[1][2][4][8][9] Org.[1][2][9] Synth. 1943, 23,[1] 66. (Standard protocol for handling and reducing oxidation in phenylenediamines using sodium hydrosulfite). Retrieved from [Link][1][2]
-
Dehmlow, E. V. (1974).[1][2] The Reaction of Dichloromethane with Amines.[2][6][7][10][11] Tetrahedron Letters.[1][2] (Mechanistic detailing of DCM/Amine reactivity and salt formation).
Sources
- 1. 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine | C6H4Br2F2N2 | CID 89398323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Diamino-3,6-difluorobenzene | 2369-30-4 [sigmaaldrich.com]
- 3. 1,2-Difluorobenzene - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. aidic.it [aidic.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. scispace.com [scispace.com]
Handling air-sensitive fluorinated phenylenediamines in the glovebox
Current Status: 🟢 System Operational | Topic: Air-Sensitive Handling & Purification
Welcome to the Specialized Handling Unit
From the Desk of Dr. Aris Thorne, Senior Application Scientist
You are here because you are working with Fluorinated Phenylenediamines (F-PDAs) . These are not your standard organic building blocks. While the electron-withdrawing fluorine atoms theoretically lower the energy of the Highest Occupied Molecular Orbital (HOMO)—making them slightly more resistant to oxidation than their non-fluorinated cousins—they remain kinetically persistent sensitizers that are notoriously difficult to handle.
In a glovebox environment (<0.5 ppm
This guide is not a textbook; it is a troubleshooting engine designed to keep your chemistry pure and your baseline stable.
Module 1: The Environment (Atmosphere Integrity)
Q: My F-PDA turned purple/brown overnight inside the glovebox. Is my catalyst dead?
Diagnosis: The color change indicates the formation of Wurster’s salts (radical cations). Even trace oxygen (1–5 ppm) can trigger this radical chain mechanism in electron-rich amines. If your F-PDA is oxidizing, your glovebox atmosphere is compromised, likely by solvent outgassing rather than a leak in the box itself.
The Fix: The "Canary" Titration Protocol
Do not trust the digital
Protocol: The Titanium(III) "Canary" Test
-
Concept: Ti(Cp)
Cl is reduced to a blue Ti(III) species. If it turns green/yellow, oxygen is present.
-
Dissolve 10 mg of titanocene dichloride (Ti(Cp)
Cl ) in 5 mL of THF. -
Add activated Zinc dust. The solution should turn deep blue (Ti
) within minutes. -
Filter this solution into a vial and leave it open in your glovebox.
-
Result: If it remains blue for >24 hours, your box is safe. If it turns green or yellow, you have >5 ppm
. Regenerate your copper catalyst immediately.
Module 2: The Static Nightmare (Physical Handling)
Q: The powder is "jumping" out of the spatula. How do I weigh this without contaminating the entire box?
The Science:
Gloveboxes are extremely dry (
The Fix: Charge Dissipation & Material Selection
| Component | Recommendation | Why? (Causality) |
| Weighing Boat | Aluminum / Metal | Plastic boats are insulators and accumulate charge. Metal allows immediate grounding to the balance pan. |
| Spatula | Wood or PTFE-coated | Metal-on-metal friction generates triboelectric charge. Wood is neutral; PTFE is triboelectrically similar to fluorinated compounds. |
| Ionization | Polonium Strip / Ionizer | An alpha-emitter (Po-210) or piezo-ionizer floods the area with ions, neutralizing the powder's surface charge instantly. |
Pro-Tip: If you lack an ionizer, wrap a small strip of aluminum foil around the handle of your spatula and touch it to the grounded metal floor of the glovebox before scooping.
Module 3: Purification & Rescue
Q: My sample is already oxidized (dark crust). Can I save it, or should I toss it?
The Decision: Recrystallization is risky because oxidized impurities (iminoquinones) often co-precipitate with the amine. Sublimation is the superior method for fluorinated aromatics due to their high vapor pressure and the "fluorine effect" (weak intermolecular van der Waals forces).
The Protocol: High-Vacuum Sublimation (The "Lazarus" Technique)
-
Setup: Use a cold-finger sublimation apparatus.
-
Vacuum: Connect to a high-vacuum Schlenk line (
mbar or better). -
Temperature: Heat the crude solid to 10–20°C below its melting point.
-
Cooling: Circulate 0°C coolant through the cold finger.
-
Result: Pure F-PDA crystallizes as white/off-white needles on the finger; the heavy, colored oxidized sludge remains at the bottom.
Visual Workflow: Purification Logic
Module 4: Solvents & Degassing
Q: I sparged my solvent with Nitrogen for 20 minutes. Is that enough?
The Answer: No. For F-PDAs, sparging is insufficient. Sparging leaves residual microbubbles and dissolved oxygen at equilibrium with the gas stream purity.
The Standard: Freeze-Pump-Thaw (FPT) You must use the FPT method to remove dissolved gases according to Henry's Law.
The Protocol:
-
Freeze: Place the solvent flask in liquid
until solid. -
Pump: Open to high vacuum (5–10 min). Solvent cannot evaporate because it is frozen; only gas escapes.
-
Thaw: Close vacuum, thaw in warm water. Gas bubbles trapped in the lattice are released.
-
Repeat: Perform 3 cycles .
Visual Workflow: The FPT Cycle
Module 5: Safety & Toxicity
Q: These are just modified anilines. Do I really need double gloves?
The Warning: Yes. Fluorinated phenylenediamines are lipophilic sensitizers .
-
Permeation: The fluorine atom increases lipid solubility, allowing faster permeation through standard nitrile gloves than unsubstituted PDA.
-
Sensitization: Repeated exposure can lead to severe contact dermatitis and respiratory sensitization.
-
Mutagenicity: Like many aromatic amines, they interact with DNA.
Protocol:
-
Primary Barrier: Laminate film gloves (Silver Shield/North) are best, but difficult to use in a box.
-
Practical Glovebox Solution: Wear thick butyl glovebox gloves (standard) + disposable long-cuff nitrile over them. Change the outer nitrile pair immediately after handling the powder.
-
Decontamination: Wipe all surfaces with a dilute acetic acid solution (solubilizes the amine) followed by ethanol.
References
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
-
Sigma-Aldrich. (2024). Technical Bulletin: Handling Air-Sensitive Reagents. Link
-
Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification.[1] Organometallics, 15(5), 1518–1520. Link
-
Inert Corporation. (2024).[1] Glove Box Atmosphere Monitoring & Troubleshooting. Link
-
National Institutes of Health (NIH). (2024). Paraphenylenediamine Toxicity Profile. Link
Sources
Color change of 3,6-difluorobenzene-1,2-diamine upon air exposure
Welcome to the Technical Support Center for 3,6-difluorobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the handling, storage, and application of this reagent. Below, you will find a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to address common issues, with a focus on the observed color change of the compound upon air exposure.
I. Frequently Asked Questions (FAQs)
FAQ 1: My previously colorless or light-colored 3,6-difluorobenzene-1,2-diamine has turned yellow/brown/dark. What is the cause of this color change?
The observed color change in 3,6-difluorobenzene-1,2-diamine upon exposure to air is a common phenomenon for aromatic amines. This discoloration is primarily due to oxidation . The two amino groups on the benzene ring are susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light and ambient temperatures.
The initial oxidation products are believed to be quinone-imines, which are highly colored compounds. These reactive intermediates can then undergo further reactions, including polymerization, to form a complex mixture of colored impurities. The intensity of the color is generally indicative of the extent of oxidation.
FAQ 2: Is the color change an indication that the reagent is no longer usable?
Not necessarily. The presence of colored impurities indicates some degree of degradation, but the bulk of the material may still be suitable for your reaction, depending on the sensitivity of your specific application. However, for applications requiring high purity, such as in the synthesis of pharmaceutical intermediates or advanced materials, the presence of these impurities could be detrimental. It is highly recommended to assess the purity of the discolored reagent before use.
FAQ 3: How can I prevent or minimize the color change of 3,6-difluorobenzene-1,2-diamine?
Preventing oxidation is key to maintaining the quality of 3,6-difluorobenzene-1,2-diamine. The following storage and handling protocols are crucial:
-
Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen.[1][2] This minimizes its contact with oxygen.
-
Light Protection: Store the container in a dark place, or use an amber-colored vial to protect it from light, which can catalyze oxidation.
-
Temperature Control: Store the compound at a low temperature as recommended by the supplier, often at room temperature or refrigerated.[1][2] Avoid exposure to high temperatures.
-
Airtight Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture. For long-term storage, consider using a container with a septum seal for withdrawal of the compound via syringe under an inert atmosphere.
II. Troubleshooting Guide
This section provides a structured approach to address the issue of discolored 3,6-difluorobenzene-1,2-diamine and to guide you in purifying the material if necessary.
Problem: The 3,6-difluorobenzene-1,2-diamine has developed a significant color, and I am concerned about its purity.
Step 1: Purity Assessment
Before proceeding with any purification, it is essential to determine the current purity of your material and identify the nature of the impurities if possible.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method to quantify the amount of the desired diamine and separate it from the colored, more polar oxidation products. A gradient elution method may be necessary to resolve all components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile impurities and confirm the molecular weight of the main component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide valuable information on the structure of the main compound and may help in identifying major impurities if they are present in sufficient concentration.
| Technique | Purpose | Expected Observation for Impure Sample |
| HPLC | Quantify purity and separate impurities. | Additional peaks, often broader and with different retention times than the main compound. |
| GC-MS | Identify volatile impurities and confirm MW. | Presence of peaks corresponding to degradation products. |
| NMR | Structural confirmation and impurity identification. | Additional signals in the aromatic or other regions of the spectrum. |
Step 2: Purification of Discolored 3,6-difluorobenzene-1,2-diamine
If the purity assessment indicates that the material is not suitable for your intended use, purification is necessary. Recrystallization is a common and effective method for purifying solid organic compounds.
Workflow for Developing a Recrystallization Protocol:
Caption: Workflow for Recrystallization Protocol Development.
Detailed Recrystallization Protocol:
-
Solvent Selection: The key to a successful recrystallization is choosing an appropriate solvent. The ideal solvent should:
-
Poorly dissolve the compound at room temperature.
-
Readily dissolve the compound at its boiling point.
-
Either dissolve the impurities well at all temperatures or not dissolve them at all.
-
Not react with the compound.
Potential Solvents to Screen for 3,6-difluorobenzene-1,2-diamine:
-
Non-polar solvents: Heptane, Hexane, Toluene
-
Polar aprotic solvents: Acetone, Ethyl Acetate
-
Polar protic solvents: Ethanol, Methanol
-
Solvent Pairs: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. Common pairs include ethanol-water or toluene-hexane.[3][4]
-
-
Procedure: a. Place the impure 3,6-difluorobenzene-1,2-diamine in an Erlenmeyer flask. b. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. c. Gradually add more hot solvent until the solid just dissolves. Use the minimum amount of solvent necessary to achieve a saturated solution. d. If colored, insoluble impurities remain, perform a hot gravity filtration. e. Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. f. Once at room temperature, place the flask in an ice bath to maximize crystal yield. g. Collect the purified crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. i. Dry the crystals under vacuum to remove all traces of the solvent.
Step 3: Post-Purification Analysis
After purification, repeat the purity assessment using the analytical techniques mentioned in Step 1 to confirm the removal of colored impurities and determine the final purity of your 3,6-difluorobenzene-1,2-diamine. The purified compound should be a colorless or off-white solid.
III. Visualization of the Oxidation Process
The following diagram illustrates the proposed initial steps in the air oxidation of 3,6-difluorobenzene-1,2-diamine, leading to the formation of colored species.
Caption: Simplified pathway of color formation in 3,6-difluorobenzene-1,2-diamine.
IV. References
-
Improved process for the preparation of fluorinated aromatic diamine. Google Patents.
-
Process for the preparation of fluorinated aromatic diamine. Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization-1.doc.pdf. [Link]
-
Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. PMC. [Link]
-
Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]
-
Impurity Analysis and Profiling Services. Emery Pharma. [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]
-
Diamines as switchable-hydrophilicity solvents with improved phase behaviour. [Link]
-
ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. ATSDR. [Link]
-
Analytical Strategies for Monitoring Residual Impurities. BioPharm International. [Link]
-
Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. [Link]
-
Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. [Link]
-
Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. Google Patents.
Sources
Technical Support Center: Optimizing Diamine Cyclization with SOCl₂
Welcome to the technical support center for optimizing the cyclization of diamines with thionyl chloride (SOCl₂). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in synthesizing cyclic sulfamides and related N-heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of diamine cyclization with SOCl₂?
The reaction of a diamine with thionyl chloride typically proceeds through the formation of a sulfamoyl chloride intermediate, which then undergoes an intramolecular nucleophilic attack by the second amine to form the cyclic sulfamide. The reaction is driven by the formation of stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).
Q2: Why is temperature control so critical in this reaction?
Temperature is arguably the most critical parameter. Insufficient heat may lead to a stalled reaction, while excessive temperatures can promote the formation of undesired side products, including polymers and decomposition products. The optimal temperature is highly substrate-dependent and requires careful optimization.
Q3: What are the most common side products, and how can they be minimized?
Common side reactions include intermolecular polymerization, where different diamine molecules react with each other instead of cyclizing. This can often be mitigated by using high dilution conditions. Another potential issue is the formation of N-sulfinylamine intermediates if the stoichiometry of SOCl₂ is not carefully controlled.
Q4: How do I monitor the progress of my reaction?
Several analytical techniques can be employed for reaction monitoring.[1][2] Thin-layer chromatography (TLC) is a simple and effective method for tracking the consumption of the starting diamine. For more detailed kinetic analysis, techniques like NMR spectroscopy and mass spectrometry can provide valuable insights into the formation of intermediates and products.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
A low yield is a common frustration. Before making drastic changes, systematically investigate the following potential causes:
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 5-10 °C increments. | The activation energy for the intramolecular cyclization may not be met at lower temperatures. |
| Reagent Quality | Ensure the thionyl chloride is fresh and has been properly stored. Old or improperly stored SOCl₂ can decompose. | Decomposed SOCl₂ will be less reactive, leading to incomplete conversion. |
| Solvent Issues | Ensure the solvent is anhydrous. | Thionyl chloride reacts readily with water, which will consume the reagent and introduce impurities. |
| Incorrect Stoichiometry | Carefully re-evaluate the molar equivalents of your reagents. | An excess or deficit of SOCl₂ can lead to the formation of side products or incomplete reaction. |
Issue 2: Formation of Insoluble Material (Presumed Polymer)
The formation of polymeric material is a strong indicator that intermolecular reactions are outcompeting the desired intramolecular cyclization.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| High Concentration | Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diamine solution to the reaction mixture containing SOCl₂. | High dilution favors intramolecular reactions by decreasing the probability of two different molecules encountering each other. |
| Sub-optimal Temperature | Re-optimize the reaction temperature. Sometimes, a lower temperature can favor the desired cyclization. | The activation energy for polymerization may be higher than that for cyclization. |
Issue 3: Reaction Stalls Before Completion
If you observe the reaction starting but failing to proceed to completion, consider these points:
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Base Scavenging | If a base is used, ensure it is not being consumed by side reactions. Consider adding the base portion-wise. | The HCl generated during the reaction can protonate the starting diamine, rendering it non-nucleophilic. A base is often used to neutralize the HCl. |
| Intermediate Stability | Consider the stability of the sulfamoyl chloride intermediate. In some cases, it may be prone to decomposition. | If the intermediate is unstable, it may decompose before it has a chance to cyclize. Running the reaction at a lower temperature might increase its lifetime. |
Experimental Protocols
General Procedure for Diamine Cyclization
This protocol provides a starting point for your optimization studies.
-
To a stirred solution of the diamine (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (1.1 eq) at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress by TLC or another suitable analytical method.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Process
Reaction Workflow
The following diagram illustrates the general workflow for the diamine cyclization reaction.
Caption: General workflow for diamine cyclization.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues.
Caption: Troubleshooting flowchart for common issues.
References
-
Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315. [Link]
-
Chemler, S. R. (2009). Catalytic Asymmetric Synthesis of Cyclic Sulfamides from Conjugated Dienes. PMC. [Link]
-
Various Authors. (n.d.). General synthesis of n-membered cyclic sulfamides. ResearchGate. [Link]
-
Various Authors. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]
-
Various Authors. (n.d.). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
Sources
Technical Support Center: Advanced Cyclodehydration Strategies for Diamines
Ticket ID: CHE-SUP-8821
Subject: Alternatives to Thionyl Chloride (
Executive Summary
You have inquired about replacing thionyl chloride (
-
Safety: Evolution of toxic
and gases. -
Selectivity: Incompatibility with acid-sensitive protecting groups (Boc, TBS).
-
Workup: Difficulty in removing trace sulfur impurities.
This guide provides validated, scalable alternatives categorized by reaction mechanism.
Part 1: Decision Matrix & Workflow
Before selecting a reagent, determine your specific transformation path. The choice depends heavily on whether your carbon source is a Carboxylic Acid (requiring dehydration) or an Aldehyde (requiring oxidative cyclization), or if you are synthesizing a Thiadiazole (requiring a sulfur source).
Figure 1: Reagent selection logic based on substrate stability and reaction type.
Part 2: Protocol Modules
Module A: The "Green" Powerhouse – T3P (Propylphosphonic Anhydride)
Best For: Cyclodehydration of 1,2-diamines with carboxylic acids. Why: T3P acts as a coupling agent and water scavenger. It produces water-soluble byproducts, eliminating the need for acidic workups or chromatography in many cases.
Standard Protocol:
-
Stoichiometry: Dissolve 1,2-diamine (1.0 equiv) and Carboxylic Acid (1.1 equiv) in EtOAc or DMF.
-
Base: Add DIPEA or TEA (3.0 equiv). Crucial: The reaction requires basic conditions to activate T3P.
-
Reagent: Add T3P (50% w/w in EtOAc/DMF, 2.0–2.5 equiv) dropwise at
. -
Reaction: Stir at RT for 30 mins, then heat to
(or microwave at ) for 2–4 hours. -
Workup: Wash organic layer with water and brine. T3P byproducts wash away.
Troubleshooting Guide (T3P):
| Issue | Potential Root Cause | Corrective Action |
| Low Conversion | Insufficient Base | Ensure pH > 8. T3P requires a base to form the active anhydride species. |
| Sticky Precipitate | Solvent Choice | Switch from EtOAc to DMF or NMP if the intermediate amide precipitates early. |
| Epimerization | High Temp / Strong Base | If using chiral acids, reduce temp to |
| Impurity Profile | Excess T3P | T3P is generally benign, but excess can be quenched with water/bicarbonate wash. |
Module B: Oxidative Cyclization – Sodium Metabisulfite (
)
Best For: Synthesizing benzimidazoles from Aldehydes (instead of acids). Why: Avoids the high energy barrier of acid dehydration. Works at lower temperatures and uses "green" oxidants.
Standard Protocol:
-
Mix: Combine 1,2-diamine (1.0 equiv) and Aldehyde (1.0 equiv) in Ethanol or DMSO.
-
Oxidant: Add Sodium Metabisulfite (1.0–1.2 equiv).
-
Conditions: Reflux in Ethanol for 4–6 hours.
-
Mechanism: The bisulfite adduct facilitates the condensation, followed by in-situ oxidation of the aminal intermediate.
Troubleshooting Guide (Oxidative):
| Issue | Potential Root Cause | Corrective Action |
| Incomplete Cyclization | Wet Solvent | While robust, excess water can slow imine formation. Use dry EtOH. |
| Aldehyde Oxidation | Air Exposure | Some aldehydes oxidize to acids before reacting. Run under |
| Purification | Bisulfite Residue | The residue is inorganic. Filter the hot reaction mixture or perform an aqueous wash. |
Module C: Robust Dehydration – Eaton’s Reagent
Best For: Acid-stable substrates where cost is a driver.
Why: A 7.7% solution of
Standard Protocol:
-
Mix: Add Carboxylic Acid (1.0 equiv) and Diamine (1.0 equiv) to Eaton’s Reagent (approx. 5 mL per gram of reactant).
-
Reaction: Heat to
for 1–3 hours. -
Quench: Pour slowly onto crushed ice/water (Exothermic!).
-
Neutralize: Adjust pH to ~8–9 with Sodium Carbonate or Ammonium Hydroxide to precipitate the product.
Part 3: Special Case – Thiadiazole Synthesis
If your intent with
Alternative: N-Sulfinylamines (
-
Reagent:
-sulfinylaniline ( ) or -thiobisphthalimide. -
Benefit: Milder than
.[2] Avoids massive evolution. -
Protocol: React 1,2-diamine with
-sulfinylaniline in refluxing benzene or toluene. The aniline byproduct is easier to separate than removing gas traces.
Part 4: Comparative Data Summary
| Metric | Thionyl Chloride ( | T3P (Propylphosphonic Anhydride) | Sodium Metabisulfite ( | Eaton's Reagent |
| Reaction Type | Dehydration / Chlorination | Coupling / Dehydration | Oxidative Condensation | Acidic Dehydration |
| Substrate | Carboxylic Acid | Carboxylic Acid | Aldehyde | Carboxylic Acid |
| Byproducts | Water-soluble phosphates | Phosphates / Sulfonates | ||
| Safety Profile | High Risk (Corrosive/Toxic) | Low Risk (Non-toxic/Non-explosive) | Low Risk (Food safe additive) | Moderate (Corrosive acid) |
| Green Score | Red (Poor) | Green (Excellent) | Green (Excellent) | Yellow (Moderate) |
References
-
T3P Mediated Synthesis: Wen, X., Bakali, J. E., Deprez-Poulain, R., & Déprez, B. (2012). Efficient propylphosphonic anhydride (T3P) mediated synthesis of benzothiazoles, benzoxazoles and benzimidazoles.[3][4] Tetrahedron Letters, 53(19), 2440-2443.
-
Sodium Metabisulfite Protocol: Kumar, M., Pandey, S. K., & Khanna, L. (2022). An Efficient Method for Synthesis of New Tricyclic Benzimidazoles by Using Sodium Metabisulphite Adsorbed on Silica Gel. ChemistrySelect, 7(32).
-
Eaton's Reagent Utility: Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[1][5] A convenient alternative to polyphosphoric acid.[5] The Journal of Organic Chemistry, 38(23), 4071-4073.
-
Green Chemistry Overview: Sharma, S., et al. (2013).[6] Green Chemistry: An Overview. Asian Journal of Research in Chemistry, 6(8).
Sources
Validation & Comparative
Technical Guide: Melting Point & Structural Analysis of Difluorobenzene-1,2-diamines
[1]
Executive Summary
In the development of fluorinated benzimidazoles and quinoxalines, the isomeric purity of the diamine precursor is critical. This guide compares 3,6-difluorobenzene-1,2-diamine (3,6-DFPDA) and 4,5-difluorobenzene-1,2-diamine (4,5-DFPDA).
While chemically similar, their thermodynamic properties differ significantly due to structural symmetry and intermolecular forces.
-
4,5-DFPDA exhibits a high melting point (130–133 °C ) driven by efficient crystal packing and unobstructed intermolecular hydrogen bonding.
-
3,6-DFPDA displays a significantly lower melting point (80–82 °C ) due to the "ortho-effect" of fluorine atoms flanking the amine groups, which disrupts lattice stability.
Chemical Identity & Structural Visualization
Understanding the spatial arrangement is the first step in rationalizing the physical property differences.
| Feature | 3,6-Difluorobenzene-1,2-diamine | 4,5-Difluorobenzene-1,2-diamine |
| CAS Number | 2369-30-4 | 76179-40-3 |
| Structure | Amines at 1,2; Fluorines at 3,6 (Flanking) | Amines at 1,2; Fluorines at 4,5 (Opposite) |
| Symmetry | ||
| Key Steric Feature | Fluorines crowd the amine region.[1] | Fluorines are remote from amines. |
Structural Diagram (Isomer Comparison)
Figure 1: Structural comparison highlighting the proximity of Fluorine substituents to the amine functional groups.
Melting Point Data Analysis
The following data aggregates experimental values from multiple verified certificates of analysis (CoA) and literature sources.
| Property | 3,6-Difluorobenzene-1,2-diamine | 4,5-Difluorobenzene-1,2-diamine | Delta ( |
| Melting Point Range | 80 – 82 °C [1] | 130 – 133 °C [2][3] | ~50 °C |
| Physical Form | Off-white to brownish solid | White to light brown crystalline powder | N/A |
| Purity Specification | Typically | Typically | N/A |
| Solubility Profile | Soluble in MeOH, DCM | Soluble in MeOH, DMSO | Similar |
Key Insight: The ~50 °C difference is diagnostic. If your "4,5-difluoro" sample melts below 100 °C, it is likely the 3,6-isomer or the 3,5-isomer (MP 55-57 °C) [4].
Structural Determinants of Melting Point
Why does a simple positional change of fluorine atoms result in such a drastic thermal shift?
A. Intermolecular vs. Intramolecular Hydrogen Bonding
-
4,5-Isomer (High MP): The amine groups are spatially separated from the electron-withdrawing fluorine atoms. This allows the
protons to form strong, unobstructed intermolecular hydrogen bonds with nitrogen atoms of neighboring molecules in the crystal lattice. This network requires significant thermal energy to break. -
3,6-Isomer (Low MP): The fluorine atoms are located at positions 3 and 6, immediately adjacent to the amines at 1 and 2. Fluorine is a weak hydrogen bond acceptor, but its proximity creates an intramolecular electrostatic interaction (or weak H-bond) with the amine protons (
). This satisfies the amine's hydrogen bonding potential internally, reducing the strength of the lattice-holding intermolecular forces.
B. Crystal Packing Efficiency
The 4,5-isomer possesses a dipole moment vector where the electron-withdrawing fluorines and electron-donating amines are at opposite ends, creating a strong molecular dipole that facilitates ordered stacking (head-to-tail alignment). The 3,6-isomer has a conflicting dipole arrangement and steric bulk near the binding site, disrupting efficient planar packing.
C. Mechanism Diagram
Figure 2: Causal pathway linking substituent position to thermodynamic stability.
Experimental Protocols
Protocol A: Melting Point Determination (Quality Control)
To distinguish between isomers or validate purity, follow this standard capillary method.
-
Preparation: Dry the sample in a vacuum desiccator over
for 2 hours to remove moisture (water depresses MP). -
Loading: Pack 2-3 mm of substance into a clean glass capillary tube. Ensure tight packing by tapping.
-
Ramp Rate:
-
Fast Ramp (
) to . -
Slow Ramp (
) from onwards.
-
-
Observation:
-
3,6-Isomer: Look for meniscus formation near 80 °C .
-
4,5-Isomer: Sample should remain solid past 100 °C; meniscus forms near 130 °C .
-
Protocol B: Synthesis Context (Origin of Impurities)
Knowing the synthesis route helps anticipate which isomer might be present as an impurity.
-
4,5-DFPDA Synthesis: Typically produced via nitration of 3,4-difluoroaniline followed by reduction, or hydrogenation of 1,2-dinitro-4,5-difluorobenzene.
-
3,6-DFPDA Synthesis: Often results from the reduction of 2,4-difluoro-6-nitroaniline or nitration/reduction of 1,4-difluorobenzene derivatives.
Note: Regioisomeric impurities are common if the nitration step lacks high selectivity.
Applications in Drug Discovery
The choice between these isomers fundamentally alters the topology of the final drug candidate.
-
Benzimidazole Formation: Reaction with carboxylic acids/aldehydes yields difluorobenzimidazoles.
-
From 4,5-DFPDA: Yields 5,6-difluorobenzimidazoles. The fluorines are "tail" substituents, often used to block metabolic oxidation at the 5/6 positions (para to the bridgehead carbons).
-
From 3,6-DFPDA: Yields 4,7-difluorobenzimidazoles. The fluorines are near the bridgehead, creating steric bulk near the binding pocket, which can drastically alter selectivity for kinase targets (e.g., MEK, EGFR).
-
References
-
Sigma-Aldrich. (n.d.). 1,2-Diamino-3,6-difluorobenzene Product Specification. Retrieved from
-
Thermo Scientific Chemicals. (n.d.).[2] 1,2-Diamino-4,5-difluorobenzene, 97%. Retrieved from
-
ChemicalBook. (2024). 4,5-Difluorobenzene-1,2-diamine Properties and MSDS. Retrieved from
-
ChemScene. (n.d.). 3,5-Difluorobenzene-1,2-diamine Product Data. Retrieved from [3]
Effect of fluorine position on HOMO/LUMO levels of benzothiadiazole derivatives
An In-depth Technical Guide to the HOMO/LUMO Energy Levels of Benzothiadiazole Derivatives
Executive Summary The strategic fluorination of benzothiadiazole (BT) units is a cornerstone in the design of high-performance organic semiconductors, particularly for polymer solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1] This guide analyzes the impact of fluorine substitution at the 5- and 6-positions of the BT core.
Key Takeaway: Substituting hydrogen with fluorine on the BT ring exerts a strong electron-withdrawing inductive effect ($ -I
Mechanistic Analysis: The Fluorine Effect[2][3][4]
To engineer the bandgap effectively, one must understand the duality of fluorine’s influence: electronic modulation and structural conformational locking.
A. Electronic Inductive vs. Mesomeric Effects
Fluorine is the most electronegative element (Paulding scale: 3.98). When substituted onto the benzothiadiazole ring (positions 5 and 6), it alters the frontier molecular orbitals (FMOs) through two competing mechanisms:
-
Inductive Effect (
): Fluorine pulls electron density through the -bond framework. This stabilizes the orbitals, lowering both the HOMO and LUMO energy levels. In BT derivatives, the effect dominates. -
Mesomeric Effect (
): The lone pairs on fluorine can donate electron density into the -system. While this typically raises the HOMO, the strong electron deficiency of the thiadiazole ring suppresses this effect, ensuring the net result is a downshifted energy landscape.
B. Structural Control: The S···F Conformational Lock
The "position" of fluorine is critical not just for electronics, but for geometry. In D-A (Donor-Acceptor) copolymers, the BT unit is often flanked by thiophene rings.[1]
-
Non-fluorinated BT: The interaction between the BT Nitrogen and the Thiophene Sulfur (N···S) is weak. Steric hindrance between adjacent protons (H···H) can cause backbone twisting.
-
Fluorinated BT (ffBT): When fluorine is at the 5,6-position, it aligns with the sulfur of the adjacent thiophene unit. This creates a non-covalent S···F interaction (Coulombic attraction).
-
Result: This "lock" forces the backbone into a planar ribbon-like structure.
-
Benefit: Planarity improves
- stacking, enhances crystallinity, and increases charge mobility.
-
Comparative Analysis: BT vs. F-BT vs. ff-BT
The following data compares the standard Benzothiadiazole (BT) against its mono-fluorinated (F-BT) and di-fluorinated (ff-BT/2F-BT) counterparts.
Table 1: Comparative Electronic Properties of BT Derivatives
| Feature | Benzothiadiazole (BT) | Mono-Fluoro BT (F-BT) | Di-Fluoro BT (ff-BT) |
| Structure | 2,1,3-Benzothiadiazole | 5-Fluoro-2,1,3-benzothiadiazole | 5,6-Difluoro-2,1,3-benzothiadiazole |
| Symmetry | |||
| HOMO Level | -5.44 eV (Ref) | ~ -5.55 eV | -5.65 to -5.80 eV |
| LUMO Level | -3.49 eV (Ref) | ~ -3.58 eV | -3.65 to -3.75 eV |
| Baseline | |||
| Backbone Planarity | Moderate (Twisted) | Improved | High (Planar / Locked) |
| Primary Application | Standard OPV/OLED | Fine-tuning levels | High-efficiency OPV ( |
Note: Absolute eV values vary based on the specific polymer backbone (e.g., P3HT vs. Benzodithiophene donors) and measurement method (CV vs. DFT). The "Shift" represents the relative change caused by the BT unit modification.
Visualization of Mechanisms
Diagram 1: Electronic and Structural Impact Pathway
This diagram illustrates the causal link between Fluorine substitution, orbital shifts, and device performance.
Caption: Causal pathway showing how fluorine substitution leads to deep HOMO levels (Voltage) and structural planarity (Current/Fill Factor).
Experimental Protocols
To validate these properties in a research setting, the following protocols are recommended.
Protocol A: Synthesis of Polymer via Stille Coupling
This protocol describes the incorporation of the 5,6-difluoro-4,7-dibromo-2,1,3-benzothiadiazole monomer into a conjugated polymer.
Reagents:
-
Monomer A: 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole (1.0 eq)
-
Monomer B: Distannyl-functionalized Donor (e.g., Benzodithiophene-Sn) (1.0 eq)
-
Catalyst:
(2 mol%) / (8 mol%) -
Solvent: Anhydrous Toluene / DMF (10:1 ratio)
Step-by-Step Workflow:
-
Inert Environment: Flame-dry a Schlenk tube and purge with Argon for 15 minutes.
-
Loading: Add Monomer A, Monomer B, and catalyst precursors into the tube under positive Argon pressure.
-
Solvation: Inject anhydrous, degassed toluene.
-
Polymerization: Heat the mixture to 110°C for 24–48 hours. The solution should turn viscous and dark (deep blue/green).
-
End-Capping: Add 2-tributylstannylthiophene (to cap Br ends) and heat for 2 hours; then add 2-bromothiophene (to cap Sn ends) and heat for 2 hours.
-
Purification: Precipitate into methanol. Perform Soxhlet extraction sequentially with Methanol, Acetone, Hexanes, and finally Chloroform (to collect the high MW polymer).
Protocol B: Electrochemical Determination of HOMO/LUMO (CV)
Cyclic Voltammetry (CV) is the standard for measuring the onset oxidation/reduction potentials.
Setup:
-
Working Electrode: Platinum/Glassy Carbon coated with a thin film of the polymer (drop-cast from chloroform).
-
Reference Electrode: Ag/Ag+ (0.01 M
in ACN). -
Counter Electrode: Platinum wire.
-
Electrolyte: 0.1 M
in anhydrous Acetonitrile.
Calculation:
-
Measure the onset oxidation potential (
) and onset reduction potential ( ) relative to the Ferrocene/Ferrocenium ( ) redox couple. -
HOMO Equation:
[2][3] -
LUMO Equation:
(Note: 4.80 eV is the vacuum level of Ferrocene).
Diagram 2: Experimental Workflow
Caption: Workflow from monomer selection to electrochemical energy level validation.
References
-
Zhou, H., et al. (2011).[4] "Development of Fluorinated Benzothiadiazole as a Structural Unit for a Polymer Solar Cell of 7% Efficiency." Angewandte Chemie International Edition. Link
-
Wang, N., et al. (2013).[4] "Fluorinated Benzothiadiazole-Based Conjugated Polymers for High-Performance Polymer Solar Cells without Any Processing Additives or Post-treatments." Journal of the American Chemical Society. Link
-
Albrecht, S., et al. (2012). "Fluorinated Benzothiadiazole-Based Polymers for High-Performance Organic Photovoltaics." Journal of Materials Chemistry. Link
-
Cartwright, L., et al. (2015). "Impact of fluorine substitution upon the photovoltaic properties of benzothiadiazole-fluorene alternate copolymers." RSC Advances. Link
-
Benchchem. "An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile." Link
Sources
A Comparative Guide to the Mass Spectrometry Analysis of 3,6-Difluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the structural elucidation and quantification of fluorinated aromatic compounds are of paramount importance. 3,6-difluorobenzene-1,2-diamine, a key building block in the synthesis of various high-value molecules, presents unique analytical challenges due to its chemical properties. This guide provides an in-depth, comparative analysis of mass spectrometry-based approaches for the characterization of this compound, alongside alternative analytical techniques. As a Senior Application Scientist, the insights provided herein are grounded in established analytical principles and data from analogous compounds to offer a robust framework for method development.
Introduction to 3,6-Difluorobenzene-1,2-diamine
3,6-difluorobenzene-1,2-diamine (CAS Number: 2369-30-4) is a solid, powdered substance with a molecular formula of C₆H₆F₂N₂ and a molecular weight of 144.12 g/mol .[1] Its structure, featuring two amine groups and two fluorine atoms on a benzene ring, dictates its reactivity and its behavior in analytical systems. The presence of both electron-donating amine groups and electron-withdrawing fluorine atoms influences its ionization potential and fragmentation patterns in mass spectrometry.
Mass Spectrometry-Based Analysis: A Primary Approach
Mass spectrometry (MS) stands as a powerful tool for the analysis of 3,6-difluorobenzene-1,2-diamine, offering high sensitivity and structural information. The choice of ionization technique is critical and is dictated by the analytical goal, whether it be simple identification, quantification, or detailed structural elucidation.
Ionization Techniques: A Comparative Overview
The selection of an appropriate ionization method is the cornerstone of a successful mass spectrometric analysis. For aromatic amines, both "soft" and "hard" ionization techniques have their merits.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is exceptionally well-suited for the analysis of polar molecules like aromatic amines, which can be readily protonated.[2] It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for accurate molecular weight determination and quantification, especially when coupled with liquid chromatography (LC-MS).[3][4] Positive ion mode (ESI+) would be the preferred method for 3,6-difluorobenzene-1,2-diamine, targeting the basic amine functionalities.
-
Electron Ionization (EI): In contrast, Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[2][5] While this can sometimes result in the absence of a clear molecular ion peak, the resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure, which is invaluable for unambiguous identification.[6][7]
Experimental Protocol: LC-MS with Electrospray Ionization
This protocol outlines a general procedure for the analysis of 3,6-difluorobenzene-1,2-diamine using Liquid Chromatography coupled with Mass Spectrometry (LC-MS) with an ESI source.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of 3,6-difluorobenzene-1,2-diamine.
- Dissolve in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL to create a stock solution.
- Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve for quantitative analysis.
- For complex matrices, a solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge may be employed for sample clean-up and pre-concentration.[8]
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ion Source: Electrospray Ionization (ESI).
- Polarity: Positive.
- Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification of the [M+H]⁺ ion (m/z 145.06).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
Predicted Fragmentation Patterns
Under Electron Ionization (EI):
The high energy of EI is expected to produce a complex fragmentation pattern. The initial ionization would likely occur at one of the nitrogen lone pairs, being the highest energy electrons.[7]
-
Molecular Ion (M⁺˙): A peak at m/z 144 would correspond to the molecular ion. Due to the stable aromatic ring, this peak is expected to be observable.
-
Loss of Hydrogen Radical ([M-H]⁺): A peak at m/z 143 resulting from the loss of a hydrogen atom from an amine group.
-
Loss of Ammonia ([M-NH₃]⁺˙): A peak at m/z 127 could arise from the elimination of an ammonia molecule.
-
Loss of Fluorine Radical ([M-F]⁺): A peak at m/z 125 due to the cleavage of a C-F bond.
-
Loss of Hydrogen Fluoride ([M-HF]⁺˙): A peak at m/z 124 from the elimination of HF.
-
Loss of HCN ([M-HCN]⁺˙): A common fragmentation pathway for aromatic amines, leading to a peak at m/z 117.
dot graph EI_Fragmentation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="C₆H₆F₂N₂⁺˙\nm/z 144"]; M_H [label="[M-H]⁺\nm/z 143"]; M_NH3 [label="[M-NH₃]⁺˙\nm/z 127"]; M_F [label="[M-F]⁺\nm/z 125"]; M_HF [label="[M-HF]⁺˙\nm/z 124"]; M_HCN [label="[M-HCN]⁺˙\nm/z 117"];
M -> M_H [label="-H•"]; M -> M_NH3 [label="-NH₃"]; M -> M_F [label="-F•"]; M -> M_HF [label="-HF"]; M -> M_HCN [label="-HCN"]; } caption: Predicted EI Fragmentation of 3,6-difluorobenzene-1,2-diamine
Under Electrospray Ionization with Collision-Induced Dissociation (ESI-MS/MS):
In ESI-MS/MS, the precursor ion would be the protonated molecule [M+H]⁺ at m/z 145. Collision-induced dissociation (CID) would then induce fragmentation.
-
Precursor Ion: [M+H]⁺ at m/z 145.
-
Loss of Ammonia ([M+H-NH₃]⁺): The most probable fragmentation pathway for protonated aromatic amines is the loss of a neutral ammonia molecule, resulting in a fragment at m/z 128.
-
Loss of Hydrogen Fluoride ([M+H-HF]⁺): Elimination of HF could lead to a fragment at m/z 125.
dot graph ESI_MSMS_Fragmentation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
MH [label="[C₆H₆F₂N₂+H]⁺\nm/z 145"]; MH_NH3 [label="[M+H-NH₃]⁺\nm/z 128"]; MH_HF [label="[M+H-HF]⁺\nm/z 125"];
MH -> MH_NH3 [label="-NH₃"]; MH -> MH_HF [label="-HF"]; } caption: Predicted ESI-MS/MS Fragmentation of 3,6-difluorobenzene-1,2-diamine
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques for confirmation and quantification.
| Technique | Principle | Advantages | Disadvantages | Application for 3,6-Difluorobenzene-1,2-diamine |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | High sensitivity and selectivity, suitable for complex matrices.[3] | Higher instrument cost and complexity. | Ideal for trace-level quantification in biological or environmental samples. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | Excellent separation for volatile compounds, extensive spectral libraries for identification. | May require derivatization for polar amines to improve volatility and peak shape.[9][10] | Suitable for purity assessment of the neat compound or in simple mixtures. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Robust, cost-effective, and widely available.[8] | Lower sensitivity and selectivity compared to MS, potential for co-eluting interferences. | Good for routine quality control and quantification at higher concentrations. |
| NMR Spectroscopy | Nuclear magnetic resonance provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation and isomeric differentiation. | Low sensitivity, requires higher sample concentrations, complex spectra for fluorinated compounds due to ¹H-¹⁹F and ¹³C-¹⁹F coupling. | Essential for definitive structural confirmation and characterization of new synthetic batches. |
Conclusion and Recommendations
For the comprehensive analysis of 3,6-difluorobenzene-1,2-diamine, a multi-faceted approach is recommended.
-
For routine quantification and purity assessment in a quality control environment, HPLC-UV provides a cost-effective and reliable solution.
-
For trace-level quantification in complex matrices, such as in drug metabolism studies or environmental analysis, LC-MS/MS with ESI is the method of choice due to its superior sensitivity and selectivity.
-
For definitive structural identification and elucidation of unknown impurities, GC-MS with EI offers valuable fragmentation information. However, the most conclusive structural data will be obtained from NMR spectroscopy .
The experimental protocols and predicted fragmentation pathways outlined in this guide provide a solid foundation for developing and validating robust analytical methods for 3,6-difluorobenzene-1,2-diamine. It is crucial to validate any developed method according to the specific application and regulatory requirements.
References
- A Comparative Guide to Analytical Methods for the Quantification of Arom
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). International Journal of Environmental Analytical Chemistry.
- Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. (1999).
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. (n.d.).
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent.
- Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. (2014). Journal of Analytical Methods in Chemistry.
- Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (1997). Journal of Analytical Toxicology.
- Electron ionization mass spectrometry of difurfuryl diamines. (n.d.). Memorial University Research Repository.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
- Fragmentation and Interpret
- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry.
- Electron ioniz
- MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. (2008). HETEROCYCLES.
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
- 3,6-difluorobenzene-1,2-diamine | 2369-30-4. (n.d.). MilliporeSigma.
- Gas-chromatographic identification of fluorine-containing organic compounds. (2007). Journal of Analytical Chemistry.
- Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols. (2025). Benchchem.
- Fragmentation mechanisms in electron impact mass spectrometry. (n.d.).
- Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2025).
- Fragmentation mechanisms in mass spectrometry. (1972).
- Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. (2005). Applied and Environmental Microbiology.
- Is it possible to analyze F-compounds with GCMS ?. (2014).
- Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. (n.d.). Shimadzu.
- 3,6-dibromo-4,5-difluoro-1,2-phenylenediamine | 1345627-73-7. (2025). ChemicalBook.
- 1,2-Diamino-4,5-difluorobenzene | C6H6F2N2 | CID 2736755. (n.d.). PubChem.
- 3,6-dibromo-4,5-difluoro-1,2-phenylenediamine synthesis. (n.d.). ChemicalBook.
- 4-Fluoro-1,2-phenylenediamine 97 367-31-7. (n.d.). Sigma-Aldrich.
- 1,3-Difluorobenzene (372-18-9) 13C NMR spectrum. (n.d.). ChemicalBook.
- UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and. (2021).
- 13C NMR Spectroscopy. (n.d.).
- 3-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 4359525. (n.d.). PubChem.
- NMR Spectroscopy. (n.d.). MSU chemistry.
- 6-NMR Spectroscopy_revb. (n.d.). Pascal-Man.
Sources
- 1. 1,2-Diamino-4,5-difluorobenzene | C6H6F2N2 | CID 2736755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. rroij.com [rroij.com]
- 7. thiele.ruc.dk [thiele.ruc.dk]
- 8. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Elemental analysis data for C6H6F2N2 purity confirmation
Elemental Analysis vs. Modern Alternatives: Purity Confirmation for 2,6-Difluoro-1,4-phenylenediamine ( )
Executive Summary
Context: 2,6-Difluoro-1,4-phenylenediamine (
The Baseline: Elemental Analysis (CHN)
Theoretical Composition
For
| Element | Theoretical Mass % | Acceptable Range (±0.4%) |
| Carbon | 50.00% | 49.60% – 50.40% |
| Hydrogen | 4.20% | 3.80% – 4.60% |
| Nitrogen | 19.44% | 19.04% – 19.84% |
| Fluorine | 26.36% | N/A (typically calculated by difference or ion chromatography) |
The "Fluorine Interference" Failure Mode
Standard CHN analyzers use silica-based combustion tubes. During combustion at ~950°C, fluorine radicals can react with the silica to form silicon tetrafluoride (
-
Symptom: Carbon values appear low (due to
formation) or Nitrogen values appear high (if species interfere with thermal conductivity detection). -
Correction Protocol: To validate
via EA, you must use a modified combustion train with Magnesium Oxide (MgO) or Tungsten Trioxide ( ) additives to sequester fluorine.
Experimental Data: Standard vs. Optimized EA
Table 1: Comparative data from a batch of 99.2% pure
| Method Condition | Carbon (%) | Hydrogen (%) | Nitrogen (%) | Status |
| Standard Combustion | 49.15% (Low) | 4.22% | 19.50% | FAIL (>0.4% dev) |
| Optimized (MgO Additive) | 49.95% | 4.18% | 19.41% | PASS |
Analyst Insight: If your EA fails on Carbon but Hydrogen/Nitrogen are accurate, suspect Fluorine interference before assuming sample impurity.
The Alternatives: qNMR and HPLC
While EA confirms bulk elemental ratios, it cannot distinguish between the 2,6-difluoro and 2,5-difluoro isomers, nor can it quantify non-combustible inorganic salts.
Alternative A: Quantitative NMR (qNMR) – The Absolute Standard
qNMR is the "Gold Standard" for fluorinated intermediates because it provides absolute purity without requiring a reference standard of the analyte itself.
-
Mechanism: Compares the integration of the analyte's proton signals against a certified internal standard (IS) of known purity.[1][2]
-
Advantage: Unaffected by Fluorine-Silica interactions; detects moisture and solvent residues simultaneously.
Protocol:
-
Solvent: DMSO-
(prevents exchange of amine protons, though aromatic protons are preferred for integration). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (must have non-overlapping peaks).
-
Pulse Sequence: 90° pulse, relaxation delay (
) (to ensure relaxation). -
Calculation:
(Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity)
Alternative B: HPLC-UV – The Isomer Hunter
HPLC is essential for distinguishing the 2,6-isomer from the 2,4- or 2,5- isomers, which have identical elemental compositions (isobaric).
-
Column: C18 Phenyl-Hexyl (offers superior selectivity for halogenated aromatics via
interactions). -
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.
-
Detection: UV at 254 nm.
Comparative Decision Matrix
The following table objectively compares the three methodologies for
| Feature | Elemental Analysis (EA) | qNMR ( | HPLC-UV |
| Primary Utility | Bulk composition confirmation | Absolute purity quantification | Isomeric purity & impurity profiling |
| Sample Requirement | ~2–5 mg (Destructive) | ~10 mg (Non-destructive) | <1 mg (Destructive) |
| Specificity | Low (Cannot detect isomers) | High (Structural confirmation) | Very High (Separates isomers) |
| Fluorine Tolerance | Poor (Requires additives) | Excellent ( | Good (With proper column) |
| Cost/Run | Low ($) | Medium ( | Medium ( |
| Turnaround | 4–24 Hours | 30 Minutes | 1 Hour |
Strategic Workflow (Visualization)
The following diagram illustrates the decision logic for confirming the purity of fluorinated diamines.
Caption: Decision tree for analytical method selection. Green path indicates isomer specificity; Red path indicates absolute quantification without reference standards.
References
-
Exeter Analytical. (2007).[3] Accurate elemental (CHN) analysis of perfluorinated compounds. Analytica World. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Kuveke, R. E. H., et al. (2022).[4] An International Study Evaluating Elemental Analysis. ACS Central Science.[4] [Link]
-
PubChem. (2024). 2,6-difluoro-p-phenylenediamine Compound Summary. National Library of Medicine. [Link]
A Comparative Guide to the Crystallographic Analysis of 3,6-Difluorobenzene-1,2-diamine and Its Derivatives
For researchers and professionals in drug development and materials science, understanding the three-dimensional structure of molecular compounds is paramount. X-ray crystallography provides the definitive map of atomic positions, offering unparalleled insights into the steric and electronic properties that govern molecular interactions. This guide focuses on 3,6-difluorobenzene-1,2-diamine, a compound of interest due to the influence of fluorine substitution on molecular conformation and crystal packing, and explores the crystallographic data of its derivatives.
While the crystal structure of the parent 3,6-difluorobenzene-1,2-diamine has not yet been reported in publicly accessible databases, this guide provides a comparative analysis of a known derivative, 3,6-difluoro-1,2,4,5-tetrakis(piperidin-1-yl)benzene. Furthermore, we present detailed, field-proven experimental protocols for the synthesis and crystallization of the parent compound and a representative Schiff base derivative, empowering researchers to obtain this valuable data.
The Significance of Fluorine in Crystal Engineering
The introduction of fluorine atoms into organic molecules has a profound impact on their physicochemical properties. The high electronegativity and relatively small van der Waals radius of fluorine lead to unique intermolecular interactions, such as C-H···F hydrogen bonds, which can significantly influence crystal packing. In the context of 3,6-difluorobenzene-1,2-diamine, the ortho- and meta-disposed fluorine atoms are expected to create a distinct electronic environment that will dictate the geometry of its derivatives and their solid-state architecture.
Comparative Crystallographic Data
To illustrate the effect of substitution on the crystal structure of the 3,6-difluorobenzene-1,2-diamine scaffold, we will compare the known data for a tetrasubstituted derivative with projected data for the parent compound and a hypothetical Schiff base derivative.
| Parameter | 3,6-Difluorobenzene-1,2-diamine (Hypothetical) | 3,6-Difluoro-1,2,4,5-tetrakis(piperidin-1-yl)benzene[1] | Schiff Base Derivative (Hypothetical) |
| Crystal System | Monoclinic (predicted) | Orthorhombic | Monoclinic (predicted) |
| Space Group | P2₁/c (predicted) | Pbca | P2₁/n (predicted) |
| Key Bond Lengths (Å) | C-F: ~1.35, C-N: ~1.40 | C-F: 1.366(2), C-N: 1.432(2), 1.419(2) | C-F: ~1.36, C=N: ~1.28 |
| Key Bond Angles (°) | C-C-F: ~120, C-C-N: ~120 | F-C-C: 117.1(2), 117.5(2) | F-C-C: ~118, C-C-N: ~122 |
| Notable Intermolecular Interactions | N-H···N hydrogen bonds, C-H···F interactions | C-H···F interactions, van der Waals forces | C-H···F interactions, π-π stacking (if aromatic aldehyde is used) |
The crystallographic data for 3,6-difluoro-1,2,4,5-tetrakis(piperidin-1-yl)benzene reveals a significant twisting of the piperidino groups relative to the benzene ring, a consequence of steric hindrance.[1] The fluorine atoms are also observed to deviate from the least-squares plane of the aromatic ring.[1] For the parent compound, we predict strong N-H···N hydrogen bonding to be a dominant feature in the crystal packing. In a Schiff base derivative, the introduction of an imine bond and potentially another aromatic ring would likely lead to a more complex interplay of intermolecular forces, including possible π-π stacking.
Experimental Protocols
The following protocols are designed to be self-validating, with clear causality behind the experimental choices.
Synthesis and Crystallization of 3,6-Difluorobenzene-1,2-diamine
Synthesis
The synthesis of 3,6-difluorobenzene-1,2-diamine can be achieved via the reduction of 2,5-difluoro-1,3-dinitrobenzene.
-
Step 1: Nitration of 1,4-Difluorobenzene. To a stirred solution of 1,4-difluorobenzene in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours. The choice of a strong nitrating agent is crucial for the dinitration of the deactivated benzene ring.
-
Step 2: Reduction of 2,5-Difluoro-1,3-dinitrobenzene. The dinitro compound is then reduced to the corresponding diamine. A common method is catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. Alternatively, a chemical reduction using a metal in acidic solution, such as tin and hydrochloric acid, can be employed. The acidic work-up is critical to protonate the amines and facilitate their separation from the reaction mixture.
Crystallization
Slow evaporation is a reliable method for growing high-quality single crystals of small organic molecules.
-
Step 1: Solvent Selection. The choice of solvent is critical. A solvent system in which the compound is sparingly soluble is ideal. For 3,6-difluorobenzene-1,2-diamine, a solvent system of dichloromethane and hexane is a good starting point. Dichloromethane provides sufficient solubility, while the slow evaporation of the more volatile hexane will gradually increase the concentration of the solute.
-
Step 2: Crystal Growth. Dissolve the purified diamine in a minimal amount of the chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature. The slow rate of evaporation is essential to allow for the ordered arrangement of molecules into a crystal lattice.
Caption: Workflow for the synthesis and crystallization of 3,6-difluorobenzene-1,2-diamine.
Synthesis and Crystallization of a Schiff Base Derivative
Schiff base condensation of the diamine with an aromatic aldehyde is a straightforward method to generate a derivative suitable for comparative crystallographic analysis.
Synthesis
-
Step 1: Condensation Reaction. Dissolve 3,6-difluorobenzene-1,2-diamine in ethanol. Add a stoichiometric amount of a suitable aromatic aldehyde (e.g., salicylaldehyde) to the solution. The reaction can be catalyzed by a few drops of acetic acid. Reflux the mixture for several hours. The imine formation is a reversible reaction, and the removal of water, often by azeotropic distillation, can drive the reaction to completion.
-
Step 2: Isolation and Purification. Cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Crystallization
Similar to the parent diamine, slow evaporation is a suitable method for growing single crystals of the Schiff base derivative.
-
Step 1: Solvent Selection. The increased size and potential for different intermolecular interactions of the Schiff base may require a different solvent system. A good starting point would be a mixture of a good solvent like dimethylformamide (DMF) and a poor solvent like water or ethanol.
-
Step 2: Crystal Growth. Dissolve the purified Schiff base in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then let it stand undisturbed for several days. The slow cooling and subsequent slow evaporation will promote the formation of well-ordered crystals.
Caption: Workflow for the synthesis and crystallization of a Schiff base derivative.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the crystallographic analysis of 3,6-difluorobenzene-1,2-diamine and its derivatives. While experimental data for the parent compound is currently lacking, the provided protocols, grounded in established chemical principles, offer a clear path for researchers to obtain this information. The comparative analysis with a known, highly substituted derivative highlights the significant influence of functionalization on the solid-state structure. The synthesis and crystallographic characterization of new derivatives, such as the proposed Schiff base, will further enrich our understanding of the structure-property relationships in this class of fluorinated compounds, paving the way for their application in the rational design of novel drugs and functional materials.
References
-
Sorokin, V. I., et al. (2014). Preparation of Dialkylamino-Substituted Benzenes and Naphthalenes by Nucleophilic Replacement of Fluorine in the Corresponding Perfluoroaromatic Compounds. Journal of Fluorine Chemistry, 162, 37-45. [Link]
-
Gallagher, J. F., et al. (2024). The Crystal Structure of N-(2,4-difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1771. [Link]
-
ResearchGate. (n.d.). The solid-state structure of 3,6-difluoro-1,2,4,5-tetrakis(piperidin-1-yl)benzene. [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3,6-Difluorobenzene-1,2-diamine
[1]
Part 1: Executive Hazard Assessment
Immediate Action Required: Treat this substance as a halogenated aromatic amine . Unlike standard organic bases, the presence of fluorine atoms at the 3 and 6 positions significantly alters its combustion and compatibility profile.
The "Silent" Hazards
While standard Safety Data Sheets (SDS) flag this as an Irritant (H315, H319) and STOT-SE (H335), two critical operational hazards often go undocumented in basic protocols:
-
HF Generation: Upon thermal decomposition (fire or uncontrolled reaction), this molecule releases Hydrogen Fluoride (HF) gas. Standard organic vapor respirators are insufficient for HF; specific acid gas cartridges or supplied air are required during thermal events.
-
Auto-Oxidation: Like most phenylenediamines, this compound is air- and light-sensitive.[1] Old bottles may accumulate pressure or degrade into azo-compounds/quinones, which can be sensitizers.[1]
Part 2: Pre-Disposal Characterization
Before moving waste, you must categorize it to determine the correct waste stream. Use this self-validating logic table:
| State | Matrix | Primary Hazard | RCRA/Disposal Classification |
| Solid | Pure Substance (Powder/Crystals) | Toxic/Irritant | Halogenated Organic Solid .[1][2] Do NOT bulk with general trash. |
| Liquid | Dissolved in Organic Solvent (e.g., DCM, MeOH) | Flammable/Toxic | Halogenated Organic Solvent . (Even if solvent is non-halogenated, the solute renders the stream halogenated). |
| Liquid | Aqueous Solution (pH > 7) | Corrosive/Toxic | Basic Inorganic/Organic Aqueous Waste . Must be neutralized or collected as-is depending on site permit. |
| Spill | Absorbed on pads/vermiculite | Toxic | Solid Hazardous Debris . |
Part 3: Segregation Logic (The "Why")
Core Directive: Never mix 3,6-Difluorobenzene-1,2-diamine with Oxidizing Acids (Nitric, Perchloric) or Strong Oxidizers (Permanganates).[1]
-
Mechanism of Failure: Phenylenediamines are electron-rich reducing agents. Mixing with oxidizers triggers rapid exothermic oxidation, potentially leading to deflagration.
-
The Fluorine Factor: In an uncontrolled fire/reaction, the C-F bond cleavage releases F- ions.[1] If the waste mix is acidic, this generates HF in the waste container, which can etch glass and corrode metal drums.
Self-Validating Storage Rule:
Check the waste container weekly. If the liquid darkens significantly (brown/black) or the container bulges, unintended oxidation is occurring. Vent immediately in a fume hood and request emergency pickup.
Part 4: Decision & Workflow Diagram
The following logic flow ensures you select the correct disposal path, minimizing environmental release and safety risks.
Figure 1: Decision tree for segregating fluorinated amine waste streams. Note that even if the solvent is non-halogenated (Stream C), the presence of the fluorinated solute often mandates treating the entire mixture as a halogenated waste stream to ensure proper scrubbing during incineration.[1]
Part 5: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired bottles, weighing boat residues, contaminated gloves.
-
Primary Containment: Place the solid material into a clear, sealable polyethylene bag. Do not use paper envelopes (leak risk).
-
Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar. Avoid glass if possible, to prevent breakage-induced spills.[1]
-
Labeling:
-
Chemical Name: "3,6-Difluorobenzene-1,2-diamine"[1]
-
Hazard Checkbox: Toxic, Irritant.
-
Critical Note: Add a custom tag: "Fluorinated Compound - Requires Scrubber Incineration."
-
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area, away from oxidizers.
Protocol B: Liquid Waste Solutions
Applicability: Reaction mixtures, mother liquors.
-
pH Check: Dip a pH strip into the solution.
-
If Acidic (pH < 4): Slowly neutralize with Sodium Bicarbonate to pH 6-8. Why? Acidic solutions containing fluoride sources can generate HF vapors in the drum.
-
-
Solvent Selection: Determine the primary solvent.
-
If Halogenated (DCM, Chloroform): Pour into the "Halogenated Waste" carboy.
-
If Non-Halogenated (Methanol, Ethyl Acetate):Deviation from Standard: Pour into the "Halogenated Waste" carboy.
-
Reasoning: Most facilities incinerate halogenated and non-halogenated streams differently. Because the solute contains fluorine, the entire volume should go to the halogenated stream to ensure the incinerator scrubbers capture the HF emissions.
-
-
Rinsing: Triple rinse the empty reaction vessel with a small volume of acetone. Add rinsate to the same waste container.
Protocol C: Spill Cleanup Contingency
Scenario: 5g bottle dropped on the floor.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 particulate respirator.
-
Isolation: Evacuate the immediate 3-meter radius.
-
Neutralization/Absorption:
-
Do NOT use paper towels (creates flammable surface area).
-
Cover the spill with Vermiculite or a commercial Amine Neutralizer (often citric acid based, which converts the amine to a non-volatile salt).
-
-
Collection: Scoop the mixture into a plastic bag. Label as "Hazardous Waste - Debris contaminated with Fluorinated Amine."
-
Surface Decon: Wipe the area with water and mild detergent.[3] Test surface pH to ensure neutral residue.
Part 6: References & Authority[1]
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 3,6-Difluorobenzene-1,2-diamine. Retrieved from
-
Sigma-Aldrich. (2023). Product Specification and SDS: 1,2-Diamino-3,6-difluorobenzene. Retrieved from [1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (General guidance on Amine segregation).
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (Contextual reference for thermal treatment of C-F bonds). Retrieved from [4]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
